molecular formula C8H14O4 B025850 Ethyl 5-methoxy-3-oxopentanoate CAS No. 104629-86-9

Ethyl 5-methoxy-3-oxopentanoate

Cat. No.: B025850
CAS No.: 104629-86-9
M. Wt: 174.19 g/mol
InChI Key: HDTMYNBYBPPREL-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-3-oxopentanoate (CAS 104629-86-9) is a high-purity β-keto ester compound supplied for advanced research and development applications. With the molecular formula C₈H₁₄O₄ and a molecular weight of 174.19 g/mol, this chemical serves as a versatile building block in organic synthesis . ● Primary Research Applications : This compound is principally utilized as a key synthetic intermediate in medicinal chemistry and the development of pharmaceuticals . Its structure, featuring reactive keto and ester functional groups separated by a methylene unit and terminated with a methoxy chain, makes it a valuable precursor for constructing more complex molecular architectures. While specific biological mechanisms for this compound are not fully established in the available literature, related β-keto esters are known to act as intermediates in pathways targeting various enzymes, suggesting potential for exploration in novel therapeutic agent synthesis . ● Physical Characteristics : The product is typically provided as a powder or liquid and should be stored in a tightly closed container under recommended conditions to maintain stability . This product is intended for research purposes only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-methoxy-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-3-12-8(10)6-7(9)4-5-11-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTMYNBYBPPREL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617774
Record name Ethyl 5-methoxy-3-oxopentanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104629-86-9
Record name Ethyl 5-methoxy-3-oxopentanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-methoxy-3-oxopentanoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 5-methoxy-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methoxy-3-oxopentanoate is a β-keto ester of interest in organic synthesis and potentially in medicinal chemistry. Its bifunctional nature, containing both a ketone and an ester group, makes it a versatile precursor for the synthesis of more complex molecules, including heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, general experimental protocols for its characterization, and a proposed workflow for the evaluation of its biological activity.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of this compound.

Table 1: General and Physical Properties
PropertyValueReference
CAS Number 104629-86-9[1][2]
Molecular Formula C₈H₁₄O₄[1][2]
Molecular Weight 174.19 g/mol [1]
IUPAC Name This compound[1]
Synonyms 5-Methoxy-3-oxopentanoic acid ethyl ester[2]
Density 1.04 g/cm³[2]
Boiling Point 230.87 °C at 760 mmHg[2]
Flash Point 93.38 °C[2]
Refractive Index 1.423[2]
Table 2: Spectroscopic Data
Spectroscopic DataDetailsReference
¹³C NMR Spectral data available on PubChem.[1]
GC-MS Top 5 Peaks (m/z): 45, 100, 87, 55, 43.[1]
Table 3: Safety and Hazard Information
Hazard StatementGHS ClassificationPrecautionary StatementsReference
H315: Causes skin irritationSkin Irrit. 2P261, P264, P280, P302+P352, P332+P313, P362[1]
H319: Causes serious eye irritationEye Irrit. 2AP264, P280, P305+P351+P338, P337+P313[1]
H335: May cause respiratory irritationSTOT SE 3P261, P271, P304+P340, P312, P403+P233, P405, P501[1]

Synthesis and Reactivity

Plausible Synthetic Route: Claisen Condensation

A viable method for the synthesis of this compound is the Claisen condensation between ethyl 3-methoxypropanoate and ethyl acetate, using a strong base such as sodium ethoxide.[3][4][5][6]

Reaction Scheme:

Claisen_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_products Products R1 Ethyl 3-methoxypropanoate P1 This compound R1->P1 + R2 R2 Ethyl acetate Re1 Sodium ethoxide (NaOEt) Re1->P1 Re2 Ethanol (EtOH) Re2->P1 P2 Ethanol

Caption: Proposed workflow for the biological screening of this compound.

Conclusion

This compound is a β-keto ester with potential applications in organic synthesis. This guide has provided a summary of its known chemical and physical properties, a plausible synthetic route, and general protocols for its characterization. While specific biological data for this compound is not yet available, the proposed screening workflow provides a roadmap for future investigations into its potential as a bioactive molecule. Further research is warranted to fully elucidate the reactivity, spectroscopic properties, and potential biological applications of this compound.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Ethyl 5-methoxy-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of Ethyl 5-methoxy-3-oxopentanoate, a molecule of interest in various chemical and pharmaceutical research domains. This document details the analytical techniques and interpretation of spectroscopic data essential for confirming its molecular structure, presented in a format tailored for researchers, scientists, and professionals in drug development.

Molecular Identity and Physicochemical Properties

This compound is identified by the following key parameters:

PropertyValue
Molecular Formula C₈H₁₄O₄[1]
IUPAC Name This compound[1]
CAS Number 104629-86-9[1]
Molecular Weight 174.19 g/mol [1]
Appearance Colorless to pale yellow oil or low-melting solid (Predicted)
Boiling Point 230.87 °C at 760 mmHg[2][3]
Density 1.04 g/cm³[3]

Spectroscopic Data for Structure Confirmation

The structural framework of this compound is definitively established through the synergistic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecule's mass and fragmentation pattern, confirming its elemental composition and connectivity.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the compound from any impurities, and the pure compound then enters the MS for ionization and analysis.

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

Data Presentation: Key Mass Spectral Peaks

The electron ionization mass spectrum of this compound exhibits a characteristic fragmentation pattern. The most abundant peaks are summarized below:

m/zRelative Intensity (%)Proposed Fragment Ion
174Low[M]⁺ (Molecular Ion)
145Moderate[M - C₂H₅]⁺
129Moderate[M - OCH₂CH₃]⁺
10084.0[CH₃OCH₂CH₂CO]⁺
8781.7[CH₃OCH₂CH₂C≡O]⁺
5538.9[C₃H₃O]⁺
4599.9[COOCH₂CH₃]⁺
4329.0[CH₃CO]⁺

Data sourced from PubChem CID 21765727[1]

Interpretation of Fragmentation:

The fragmentation pattern is consistent with the structure of a β-keto ester containing a methoxy group. Key fragmentation pathways include the loss of the ethoxy group from the ester, cleavage adjacent to the carbonyl groups, and rearrangements. The base peak at m/z 45 corresponds to the stable ethoxycarbonyl cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insights into the carbon and hydrogen framework of the molecule.

Experimental Protocol: NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent (typically CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H NMR and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

  • Spectrometer Frequency: 300-500 MHz for ¹H NMR, 75-125 MHz for ¹³C NMR

  • Solvent: Chloroform-d (CDCl₃)

  • Standard: Tetramethylsilane (TMS)

Data Presentation: Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR Data (300 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.15Quartet2H-OCH₂ CH₃
~3.65Triplet2HCH₃OCH₂ -
~3.40Singlet2H-COCH₂ CO-
~3.30Singlet3HCH₃ O-
~2.70Triplet2H-COCH₂CH₂ OCH₃
~1.25Triplet3H-OCH₂CH₃

Predicted ¹³C NMR Data (75 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~202C=OC =O (Ketone)
~167C=OC =O (Ester)
~68CH₂CH₃OCH₂ -
~61CH₂-OCH₂ CH₃
~59CH₃CH₃ O-
~49CH₂-COCH₂ CO-
~45CH₂-COCH₂CH₂ OCH₃
~14CH₃-OCH₂CH₃

Interpretation of NMR Spectra:

The ¹H NMR spectrum is expected to show distinct signals for the ethyl group of the ester, the methoxy group, and the three methylene groups. The chemical shifts are influenced by the proximity of electronegative oxygen atoms and carbonyl groups. The ¹³C NMR spectrum will confirm the presence of two different carbonyl carbons (ketone and ester) and the six other distinct carbon environments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

A thin film of neat liquid this compound is placed between two KBr plates, or a solution in a suitable solvent (e.g., CCl₄) is prepared and placed in an IR cell. The spectrum is recorded using an FT-IR spectrometer.

Data Presentation: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~2950-2850Medium-StrongC-H (Alkyl)Stretching
~1745StrongC=O (Ester)Stretching
~1720StrongC=O (Ketone)Stretching
~1250-1050StrongC-O (Ester, Ether)Stretching

Interpretation of IR Spectrum:

The IR spectrum will be dominated by two strong absorption bands in the carbonyl region, corresponding to the stretching vibrations of the ester and ketone functional groups.[4][5][6] The presence of strong C-O stretching bands further confirms the ester and ether linkages. The C-H stretching vibrations of the alkyl portions of the molecule will be observed in their typical region.

Synthesis Pathway

A plausible synthetic route to this compound involves the Claisen condensation of ethyl 3-methoxypropanoate with ethyl acetate in the presence of a strong base like sodium ethoxide.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow reagents Ethyl 3-methoxypropanoate + Ethyl Acetate reaction Claisen Condensation reagents->reaction 1. base Sodium Ethoxide (Base) base->reaction 2. workup Acidic Workup (e.g., aq. HCl) reaction->workup 3. product This compound workup->product 4.

Caption: A proposed synthetic workflow for this compound.

Structure Elucidation Logic

The elucidation of the structure of this compound follows a logical progression of analysis of the spectroscopic data.

Elucidation_Logic ms Mass Spectrometry (m/z = 174, [M]⁺) deduction Structural Deduction ms->deduction Molecular Formula & Fragmentation ir IR Spectroscopy (C=O, C-O stretches) ir->deduction Functional Groups nmr NMR Spectroscopy (¹H and ¹³C) nmr->deduction Connectivity & Environment structure This compound C₈H₁₄O₄ deduction->structure

Caption: The logical workflow for the structure elucidation of this compound.

Conclusion

The collective evidence from mass spectrometry, NMR spectroscopy, and IR spectroscopy provides a coherent and unambiguous confirmation of the structure of this compound. The molecular formula and fragmentation pattern are established by MS, the presence of key functional groups is confirmed by IR, and the precise arrangement of atoms and their connectivity are determined by NMR. This comprehensive analytical approach is fundamental in the characterization of novel compounds in the field of drug development and chemical research.

References

An In-depth Technical Guide to Ethyl 5-methoxy-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 104629-86-9 Molecular Formula: C₈H₁₄O₄ Synonyms: 5-Methoxy-3-oxopentanoic acid ethyl ester

This technical guide provides a comprehensive overview of Ethyl 5-methoxy-3-oxopentanoate, a versatile β-keto ester of significant interest in synthetic and medicinal chemistry. This document details its physicochemical properties, outlines a detailed protocol for its synthesis and purification, and discusses its potential applications as a key intermediate in the development of active pharmaceutical ingredients (APIs).

Physicochemical and Safety Data

This compound is a liquid at room temperature.[1] Its key properties are summarized below, providing essential data for laboratory handling, reaction planning, and analytical characterization.

PropertyValueReference(s)
Molecular Weight 174.19 g/mol [2][3]
Exact Mass 174.08920892 Da[2]
Density 1.04 g/cm³[4]
Boiling Point 230.87 °C at 760 mmHg[4]
Flash Point 93.38 °C[4]
Refractive Index 1.423[4]
LogP 0.54520[No Source]
Vapor Pressure 0.064 mmHg at 25°C[4]
Safety Information

This compound is classified with the following GHS hazard statements[2]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.[2]

Synthesis and Purification

The synthesis of this compound can be effectively achieved via a crossed Claisen condensation reaction.[1][3][5][6] This method is a cornerstone of organic synthesis for the formation of carbon-carbon bonds and is particularly well-suited for producing β-keto esters.[5][6] The proposed synthetic pathway involves the base-promoted condensation of ethyl acetate and ethyl 3-methoxypropanoate.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product EA Ethyl Acetate Condensation Claisen Condensation EA->Condensation EMP Ethyl 3-methoxypropanoate EMP->Condensation Base Sodium Ethoxide (NaOEt) Base->Condensation Base Solvent Anhydrous Ethanol Solvent->Condensation Solvent Workup Acidic Workup (e.g., aq. HCl) Condensation->Workup Intermediate Enolate Purification Purification Workup->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol describes a representative procedure for the synthesis of this compound.

Materials and Reagents:

  • Ethyl acetate

  • Ethyl 3-methoxypropanoate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol

  • Hydrochloric acid (1 M aqueous solution)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: To the flask, add anhydrous ethanol followed by the portion-wise addition of sodium ethoxide.

  • Reactant Addition: A mixture of ethyl acetate (1.0 eq) and ethyl 3-methoxypropanoate (1.2 eq) is added dropwise to the stirred base solution at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is carefully poured into a beaker containing ice and acidified to a pH of ~4-5 with 1 M HCl.

  • Extraction: The aqueous layer is extracted multiple times with diethyl ether or ethyl acetate. The combined organic extracts are then washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Experimental Protocol: Purification

The crude product often requires purification to remove unreacted starting materials and side products. Flash column chromatography is a standard and effective method.

Materials and Equipment:

  • Silica gel for flash chromatography

  • Eluent system (e.g., a gradient of ethyl acetate in hexanes)

  • Glass column, flasks, and other standard chromatography equipment

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of increasing polarity (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing to 20%). Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product, as identified by TLC.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound. The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.

Applications in Drug Development

β-Keto esters, such as this compound, are highly valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).[7][8] Their bifunctional nature, containing both a ketone and an ester group, allows for a wide range of chemical transformations, making them ideal building blocks for constructing more complex molecular architectures.[4][9]

While specific research detailing the direct biological activity of this compound is not widely available in the public domain, its utility lies in its role as a precursor. The dual electrophilic and nucleophilic character of β-keto esters makes them key synthons for creating heterocyclic compounds, which are prevalent scaffolds in many approved drugs.[10] For instance, structural analogs are used in the synthesis of pyridazinone derivatives, which are crucial intermediates for certain high-value APIs.

G cluster_start Core Intermediate cluster_reactions Synthetic Transformations cluster_intermediates Key Scaffolds cluster_end Final Product EMO This compound Cyclo Cyclocondensation EMO->Cyclo Mod Functional Group Modification EMO->Mod Hetero Heterocyclic Rings (e.g., Pyridazinones) Cyclo->Hetero Mod->Hetero API Active Pharmaceutical Ingredient (API) Hetero->API Further Elaboration

Caption: Role as a versatile building block in API synthesis.

The potential for this molecule in drug discovery is significant. It can be used to generate libraries of diverse compounds for screening against various biological targets. The methoxy group and the ethyl ester can be modified or cleaved, and the keto-carbonyl and adjacent methylene group provide reactive sites for forming new carbon-carbon and carbon-heteroatom bonds, leading to novel chemical entities with potential therapeutic value. Further research and molecular docking studies could elucidate specific biological targets and help design novel therapeutics based on this versatile scaffold.

References

Physical properties of ethyl 5-methoxy-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Ethyl 5-methoxy-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of this compound. The information is compiled from various chemical databases and safety documentation to serve as a foundational resource for laboratory and research applications.

Chemical Identity and Structure

This compound is a beta-keto ester, a class of organic compounds characterized by a ketone functional group at the beta position relative to an ester. Its chemical structure and key identifiers are fundamental for its application in chemical synthesis and research.

  • IUPAC Name: this compound[1]

  • CAS Number: 104629-86-9[1]

  • Molecular Formula: C₈H₁₄O₄[1][2]

  • Canonical SMILES: CCOC(=O)CC(=O)CCOC[1]

  • InChI Key: HDTMYNBYBPPREL-UHFFFAOYSA-N[1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. These values are essential for handling, storage, and application in experimental settings.

PropertyValueSource(s)
Molar Mass174.19 g/mol [1][2]
Density1.04 g/cm³[2]
Boiling Point230.869 °C at 760 mmHg[2]
Flash Point93.382 °C[2]
Molecular Weight174.19[1][2]

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is determined as the temperature at which its vapor pressure equals the atmospheric pressure.

  • Apparatus: A distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Procedure:

    • A sample of the compound is placed in the round-bottom flask with a few boiling chips.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.

    • The flask is heated gently.

    • The temperature is recorded when the liquid is boiling, and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.

Determination of Density

Density is the mass per unit volume of a substance.

  • Apparatus: A pycnometer (a small glass flask of known volume) and an analytical balance.

  • Procedure:

    • The empty pycnometer is weighed.

    • It is then filled with the sample liquid, and any excess is carefully removed.

    • The filled pycnometer is weighed again.

    • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

  • Apparatus: A Pensky-Martens closed-cup tester or a similar device.

  • Procedure:

    • The sample is placed in the test cup of the apparatus.

    • The cup is heated at a slow, constant rate.

    • A small flame is periodically passed over the surface of the liquid.

    • The flash point is the lowest temperature at which the vapors of the liquid ignite.

Logical Workflow for Synthesis and Purification

As this compound is a beta-keto ester, a general workflow for its synthesis and subsequent purification can be conceptualized. The following diagram illustrates a logical sequence for a typical synthesis, work-up, and purification process for a compound of this class.

Synthesis_Workflow Start Starting Materials Reaction Chemical Reaction (e.g., Claisen Condensation) Start->Reaction 1. React Quenching Reaction Quenching Reaction->Quenching 2. Stop Extraction Liquid-Liquid Extraction Quenching->Extraction 3. Separate Drying Drying of Organic Layer Extraction->Drying 4. Remove Water Filtration Filtration Drying->Filtration 5. Remove Drying Agent Solvent_Removal Solvent Removal (Rotary Evaporation) Filtration->Solvent_Removal 6. Concentrate Purification Purification (e.g., Distillation or Column Chromatography) Solvent_Removal->Purification 7. Purify Characterization Characterization (NMR, GC-MS, etc.) Purification->Characterization 8. Analyze Final_Product Pure Ethyl 5-methoxy- 3-oxopentanoate Characterization->Final_Product 9. Verify

Caption: A generalized workflow for the synthesis and purification of this compound.

Safety and Handling

Based on available safety data for this compound, the following hazards have been identified:

  • Hazard Statements:

    • H315: Causes skin irritation[1]

    • H319: Causes serious eye irritation[1]

    • H335: May cause respiratory irritation[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is imperative to handle this compound in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to Ethyl 5-methoxy-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methoxy-3-oxopentanoate is a beta-keto ester that serves as a versatile building block in organic synthesis. Its chemical structure, featuring both an ester and a ketone functional group, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical agents. This technical guide provides a comprehensive overview of the molecular properties, synthesis, and potential applications of this compound, with a focus on its relevance to the field of drug development.

Chemical and Physical Properties

This compound, with the CAS number 104629-86-9, is a liquid at room temperature.[1] A summary of its key quantitative data is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C8H14O4[2][3]
Molecular Weight 174.19 g/mol [2][4]
CAS Number 104629-86-9[4][5][6]
Appearance Liquid[1]
Density 1.04 g/cm³[3]
Boiling Point 230.869 °C at 760 mmHg[3]
Flash Point 93.382 °C[3]
InChI Key HDTMYNBYBPPREL-UHFFFAOYSA-N[1][2]

Synthesis of this compound

The primary synthetic route to this compound is through a Claisen condensation reaction. This reaction involves the base-promoted condensation of two ester molecules to form a β-keto ester.[7][8][9] In the case of this compound, a mixed Claisen condensation between ethyl acetate and ethyl 3-methoxypropanoate is the most plausible approach.

Experimental Protocol: Mixed Claisen Condensation

This protocol describes a general procedure for the synthesis of this compound via a mixed Claisen condensation.

Materials:

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Ethyl acetate

  • Ethyl 3-methoxypropanoate

  • Anhydrous diethyl ether

  • Dilute hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Reaction Mixture: In a flame-dried round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, a solution of sodium ethoxide in anhydrous ethanol is prepared.

  • Addition of Esters: A mixture of ethyl acetate and ethyl 3-methoxypropanoate is added dropwise to the sodium ethoxide solution at room temperature with vigorous stirring. Since only ethyl acetate has enolizable α-hydrogens, it will act as the nucleophilic donor, while ethyl 3-methoxypropanoate will serve as the electrophilic acceptor.

  • Reaction: The reaction mixture is then heated to reflux for several hours to drive the condensation to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the excess solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with dilute hydrochloric acid.

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound can be further purified by vacuum distillation.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product ethyl_acetate Ethyl Acetate claisen Mixed Claisen Condensation ethyl_acetate->claisen ethyl_methoxypropanoate Ethyl 3-methoxypropanoate ethyl_methoxypropanoate->claisen base Sodium Ethoxide in Ethanol base->claisen acidification Acidification (HCl) claisen->acidification extraction Extraction (Diethyl Ether) acidification->extraction purification Vacuum Distillation extraction->purification final_product This compound purification->final_product DrugDiscovery cluster_synthesis Chemical Synthesis cluster_discovery Drug Discovery Pipeline start This compound modification Chemical Modification (e.g., cyclization, substitution) start->modification derivatives Library of Derivatives modification->derivatives screening Biological Screening (e.g., enzyme assays, cell-based assays) derivatives->screening hit_compounds Hit Compounds screening->hit_compounds lead_optimization Lead Optimization hit_compounds->lead_optimization candidate Drug Candidate lead_optimization->candidate

References

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 5-methoxy-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the boiling point of ethyl 5-methoxy-3-oxopentanoate, a key physical property for its application in research and development. This document outlines the available data, a generalized experimental protocol for its determination, and a logical workflow for the procedure.

Physicochemical Data

The physical properties of this compound are crucial for its handling, purification, and use in synthetic chemistry. The boiling point, in particular, is a fundamental characteristic for distillation and assessing purity.

PropertyValueConditions
Boiling Point 230.869 °Cat 760 mmHg
Molecular Formula C8H14O4
Molar Mass 174.19 g/mol
Density 1.04 g/cm³
Flash Point 93.382 °C
Vapor Pressure 0.064 mmHgat 25 °C
Refractive Index 1.423

Experimental Protocol: Determination of Boiling Point

The following is a generalized protocol for the determination of the boiling point of a liquid compound such as this compound via distillation, a standard method in organic chemistry.

Objective: To determine the boiling point of this compound at atmospheric pressure.

Materials:

  • This compound (sample)

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer (calibrated)

  • Heating mantle or oil bath

  • Boiling chips

  • Clamps and stands

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus in a fume hood. The distillation flask should be securely clamped and placed in the heating mantle or oil bath.

  • Sample Preparation: Add a measured volume of this compound to the distillation flask, along with a few boiling chips to ensure smooth boiling.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask leading to the condenser. This ensures an accurate reading of the vapor temperature.

  • Heating: Begin heating the sample gently. The heating rate should be controlled to allow for a slow and steady distillation rate, typically 1-2 drops per second.

  • Equilibrium and Reading: Observe the temperature as the liquid begins to boil and the vapor phase moves into the condenser. The boiling point is the temperature at which the thermometer reading remains constant while the liquid is actively boiling and condensing.

  • Data Recording: Record the stable temperature reading as the boiling point of the sample. Also, record the atmospheric pressure at the time of the experiment.

  • Post-Procedure: Once the distillation is complete or the desired amount of distillate is collected, turn off the heat and allow the apparatus to cool down before dismantling.

Logical Workflow for Boiling Point Determination

The following diagram illustrates the logical steps involved in the experimental determination of a compound's boiling point.

BoilingPointDetermination cluster_prep Preparation cluster_measurement Measurement cluster_conclusion Conclusion A Assemble Distillation Apparatus B Add Sample and Boiling Chips A->B C Position Thermometer B->C D Apply Gentle Heat C->D Start Experiment E Observe for Stable Temperature D->E F Record Boiling Point and Pressure E->F G Cool and Dismantle Apparatus F->G End of Measurement H Analyze Data G->H

Caption: Workflow for Boiling Point Determination.

An In-depth Technical Guide to Ethyl 5-methoxy-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5-methoxy-3-oxopentanoate, a valuable β-keto ester in organic synthesis. This document details its chemical properties, a robust synthetic pathway, and its potential applications in research and drug development.

Chemical Identity and Properties

This compound is formally recognized by the IUPAC name This compound [1]. Its chemical structure and key physicochemical properties are summarized below.

Physicochemical Data

A compilation of essential data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 104629-86-9[1][2]
Molecular Formula C₈H₁₄O₄[1][2]
Molecular Weight 174.19 g/mol [1][2]
Density 1.04 g/cm³[2]
Boiling Point 230.869 °C at 760 mmHg[2]
Flashing Point 93.382 °C[2]
Vapor Pressure 0.064 mmHg at 25 °C[2]
Refractive Index 1.423[2]

Synthesis of this compound

The primary synthetic route to this compound is through a Claisen condensation reaction. This method involves the base-mediated condensation of an ester with another carbonyl compound. In this case, the likely precursors are ethyl acetate and an ester of 3-methoxypropanoic acid.

Synthetic Workflow: Claisen Condensation

The following diagram illustrates the logical workflow for the synthesis of this compound via a Claisen condensation.

Claisen_Condensation cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product R1 Ethyl Acetate Base Sodium Ethoxide (NaOEt) in Ethanol R1->Base Deprotonation (Enolate Formation) R2 Methyl 3-methoxypropanoate R2->Base Workup Acidic Workup (e.g., aq. HCl) Base->Workup Condensation P This compound Workup->P Neutralization

Claisen condensation for this compound.
Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound based on the principles of the Claisen condensation.

Materials:

  • Ethyl acetate

  • Methyl 3-methoxypropanoate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of sodium ethoxide in anhydrous ethanol.

  • Enolate Formation: The flask is cooled in an ice bath. Ethyl acetate is added dropwise to the stirred sodium ethoxide solution, maintaining a low temperature to facilitate the formation of the ethyl acetate enolate.

  • Condensation: Following the formation of the enolate, methyl 3-methoxypropanoate is added dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and may be gently heated to drive the condensation to completion.

  • Work-up: After the reaction is complete (monitored by TLC), the mixture is cooled, and the excess base is neutralized by the careful addition of a chilled, dilute aqueous solution of hydrochloric acid until the solution is acidic.

  • Extraction: The aqueous mixture is transferred to a separatory funnel and extracted multiple times with diethyl ether.

  • Washing: The combined organic extracts are washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation.

Applications in Research and Drug Development

This compound, as a β-keto ester, is a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both a ketone and an ester group, allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules.

While specific, large-scale applications in drug manufacturing are not extensively documented in publicly available literature, compounds with the β-keto ester motif are crucial in medicinal chemistry. They serve as key precursors for the synthesis of various heterocyclic compounds, which form the core of many pharmaceutical agents. For instance, β-keto esters are widely used in the Hantzsch pyridine synthesis and similar cyclization reactions to create substituted pyridines and other nitrogen-containing heterocycles.

The presence of the methoxy group in this compound offers an additional site for modification or can influence the electronic properties and conformation of the final molecule, which can be advantageous in the design of new therapeutic agents. Researchers and drug development professionals can utilize this compound as a starting material to explore novel molecular scaffolds with potential biological activity. Its utility is particularly pronounced in the synthesis of analogues of existing drugs or in the generation of compound libraries for high-throughput screening. A structurally similar compound, 3-Ethyl-5-methoxy-3-methyl-5-oxopentanoic acid, has been noted for its potential in medicinal chemistry, with studies exploring its anti-inflammatory and anticancer properties[3]. This suggests that derivatives of methoxy-substituted pentanoic acids are of interest in the pharmaceutical field.

References

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 5-methoxy-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 5-methoxy-3-oxopentanoate (CAS No: 104629-86-9). Due to the limited availability of public experimental nuclear magnetic resonance (NMR) and infrared (IR) spectra for this specific compound, this document presents a combination of experimental mass spectrometry data and predicted NMR and IR spectroscopic data. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this molecule in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Mass Spectrometry Data (Experimental)

The mass spectrometry data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

Parameter Value
Ionization ModeElectron Ionization (EI)
Electron Energy25 eV
InstrumentHITACHI M-52
m/z Relative Intensity (%) Plausible Fragment
4599.99[C2H5O]+
10084.00[M - C4H10O]+
8781.70[M - C3H5O2]+
5538.90[C3H3O]+
4329.00[C2H3O]+

Data sourced from PubChem.[1]

¹H NMR Data (Predicted)

The predicted ¹H NMR data is based on the chemical structure of this compound in a standard deuterated solvent like CDCl₃. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J, Hz)
-OCH₂CH₃1.25triplet3H7.1
-OCH₃3.35singlet3H-
-C(O)CH₂C(O)-3.50singlet2H-
-C(O)CH₂CH₂-2.80triplet2H6.5
-CH₂OCH₃3.70triplet2H6.5
-OCH₂CH₃4.15quartet2H7.1
¹³C NMR Data (Predicted)

The predicted ¹³C NMR data is based on the chemical structure of this compound in a standard deuterated solvent like CDCl₃.

Assignment Predicted Chemical Shift (ppm)
-OCH₂C H₃14.2
-OC H₃59.0
-OC H₂CH₃61.5
-C(O)C H₂C(O)-49.0
-C(O)C H₂CH₂-45.0
C H₂OCH₃68.0
-C (O)O-167.0
-C (O)-202.0
Infrared (IR) Spectroscopy Data (Predicted)

The predicted IR absorption frequencies are based on the functional groups present in this compound.

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Mode
C-H (alkane)2980-2850Stretching
C=O (ester)1745-1735Stretching
C=O (ketone)1725-1705Stretching
C-O (ester)1250-1100Stretching
C-O (ether)1150-1085Stretching

Experimental Protocols

The following are detailed, generalized experimental protocols for the spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy of β-Keto Esters
  • Sample Preparation :

    • Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • If the solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup :

    • Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure correct positioning.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition :

    • Acquire the ¹H NMR spectrum. A standard acquisition may include 8 to 16 scans.

    • For ¹³C NMR, a larger number of scans will be necessary to achieve a good signal-to-noise ratio, typically ranging from 128 to 1024 scans. Proton decoupling is generally used to simplify the spectrum.

  • Data Processing :

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy of a Liquid Sample
  • Sample Preparation (Neat Liquid Film) :

    • Place one to two drops of the liquid this compound sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

  • Instrument Setup :

    • Ensure the spectrometer's sample chamber is purged with dry air or nitrogen to minimize atmospheric interference.

    • Perform a background scan with the empty salt plates in the beam path. This will be subtracted from the sample spectrum.

  • Data Acquisition :

    • Place the prepared salt plate assembly into the spectrometer's sample holder.

    • Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding 16 to 32 scans is common to improve the signal-to-noise ratio.

  • Data Processing :

    • The instrument software will automatically ratio the sample scan against the background scan to generate the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) of an Ethyl Ester
  • Sample Preparation :

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Further dilute an aliquot of this solution to a final concentration suitable for GC-MS analysis (typically in the µg/mL range).

    • Transfer the final solution to a GC vial.

  • Instrument Setup :

    • Gas Chromatograph (GC) :

      • Injector Temperature: 250 °C

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

    • Mass Spectrometer (MS) :

      • Ion Source Temperature: 200-250 °C

      • Ionization Mode: Electron Ionization (EI) at 70 eV (or 25 eV as per the experimental data).

      • Mass Range: Scan from a low to a high m/z ratio (e.g., 40-400 amu).

  • Data Acquisition :

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • The GC will separate the components of the sample, and the eluting compounds will enter the MS for ionization and detection.

  • Data Analysis :

    • The resulting total ion chromatogram (TIC) will show peaks corresponding to the different components.

    • The mass spectrum for the peak corresponding to this compound can be analyzed to determine its fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid organic compound such as this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation Sample Ethyl 5-methoxy- 3-oxopentanoate (Liquid) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interp_NMR Chemical Shifts, Coupling Constants Data_NMR->Interp_NMR Interp_IR Functional Group Identification Data_IR->Interp_IR Interp_MS Molecular Weight, Fragmentation Pattern Data_MS->Interp_MS

Caption: General workflow for spectroscopic analysis of a liquid organic compound.

References

Stability and storage of ethyl 5-methoxy-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Storage of Ethyl 5-Methoxy-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide extrapolates information from the known chemical behavior of β-keto esters and available supplier safety data. It covers the inherent instability of the β-keto ester functional group, potential degradation pathways, and general best practices for storage and handling. Furthermore, this document outlines detailed experimental protocols for conducting stability studies, including forced degradation and analysis by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound is a β-keto ester, a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This arrangement of functional groups makes these molecules valuable synthetic intermediates but also imparts inherent chemical instability. Understanding the stability profile of this compound is crucial for ensuring its quality, purity, and suitability for research and development applications, particularly in the pharmaceutical industry where impurities and degradation products can have significant impacts.

Stability Profile and Degradation Pathways

2.1. Hydrolytic Degradation

Under both acidic and basic conditions, the ester functionality of this compound is susceptible to hydrolysis. This reaction yields the corresponding β-keto acid, 5-methoxy-3-oxopentanoic acid, and ethanol.

  • Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst and water, the ester is hydrolyzed to the carboxylic acid and alcohol. This is a reversible process.

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that yields the carboxylate salt and the alcohol.

2.2. Decarboxylation

The β-keto acid intermediate formed from hydrolysis is prone to decarboxylation, especially upon heating. This reaction involves the loss of carbon dioxide to form a ketone, in this case, 5-methoxy-2-pentanone.

2.3. Other Potential Degradation Pathways

  • Oxidation: While less common for this specific structure, strong oxidizing agents could potentially lead to degradation.

  • Photodegradation: Exposure to UV light may induce degradation, although specific studies on this compound are lacking.

A generalized degradation pathway for this compound is illustrated below.

This compound This compound 5-Methoxy-3-oxopentanoic acid 5-Methoxy-3-oxopentanoic acid This compound->5-Methoxy-3-oxopentanoic acid Hydrolysis (Acid or Base) 5-Methoxy-2-pentanone 5-Methoxy-2-pentanone 5-Methoxy-3-oxopentanoic acid->5-Methoxy-2-pentanone Decarboxylation (Heat) CO2 CO2 5-Methoxy-3-oxopentanoic acid->CO2

Caption: General degradation pathway of this compound.

Recommended Storage and Handling

Based on supplier recommendations and the general properties of β-keto esters, the following storage and handling procedures are advised to minimize degradation.

ParameterRecommendationRationale
Temperature 2-8°C[1]To slow down the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen, argon).To prevent potential oxidation.
Container Tightly sealed, light-resistant container.To prevent hydrolysis from atmospheric moisture and potential photodegradation.
Handling Avoid contact with strong acids, bases, and oxidizing agents.These substances can catalyze degradation.

GHS Hazard Information: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Causes skin irritation (H315)[2]

  • Causes serious eye irritation (H319)[2]

  • May cause respiratory irritation (H335)[2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, forced degradation studies should be conducted according to the International Council for Harmonisation (ICH) guidelines. A general workflow for such a study is presented below.

cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation Stress_Conditions Subject this compound to: - Acid Hydrolysis (e.g., 0.1M HCl) - Base Hydrolysis (e.g., 0.1M NaOH) - Oxidation (e.g., 3% H2O2) - Thermal Stress (e.g., 60°C) - Photolytic Stress (e.g., UV light) Analytical_Techniques Analyze stressed samples by: - HPLC-UV/DAD - GC-MS - NMR Stress_Conditions->Analytical_Techniques Data_Evaluation Evaluate: - Purity and Assay - Identification of Degradation Products - Mass Balance Analytical_Techniques->Data_Evaluation End End: Stability Profile Data_Evaluation->End Start Start: Pure Compound Start->Stress_Conditions

Caption: Experimental workflow for a forced degradation study.

4.1. Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. Due to the keto-enol tautomerism of β-keto esters, which can cause peak splitting and broadening in reversed-phase HPLC, method development requires careful optimization.

ParameterTypical Starting ConditionsConsiderations
Column C18, 250 mm x 4.6 mm, 5 µm-
Mobile Phase A 0.1% Formic Acid in WaterAcidic mobile phase can help to suppress the enolate form and improve peak shape.
Mobile Phase B Acetonitrile or Methanol-
Gradient 5% to 95% B over 20 minutesTo elute compounds with a range of polarities.
Flow Rate 1.0 mL/min-
Column Temperature 30-40°CIncreased temperature can accelerate the interconversion between tautomers, potentially leading to a single, averaged peak.
Detection UV at 254 nm or Diode Array Detector (DAD)DAD allows for peak purity analysis.

4.2. GC-MS for Identification of Volatile Degradation Products

GC-MS is a powerful technique for identifying volatile degradation products, such as the decarboxylated product (5-methoxy-2-pentanone) and ethanol.

ParameterTypical Conditions
Column DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness
Inlet Temperature 250°C
Oven Program 40°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Quadrupole Temp 150°C
MS Scan Range 35-500 amu

4.3. NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is invaluable for the structural elucidation of degradation products and for studying the keto-enol tautomerism.

ParameterProcedure
Sample Preparation Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
¹H NMR Acquire a standard proton spectrum to identify characteristic signals of the parent compound and any new species.
¹³C NMR Acquire a proton-decoupled carbon spectrum to observe changes in the carbon skeleton.
2D NMR (COSY, HSQC, HMBC) Use these experiments to establish connectivity and definitively assign the structures of degradation products.

Conclusion

While specific stability data for this compound is not extensively documented, its chemical nature as a β-keto ester suggests a susceptibility to hydrolysis and decarboxylation. Proper storage at refrigerated temperatures (2-8°C) in a tightly sealed, light-resistant container under an inert atmosphere is crucial to maintain its purity. For applications requiring a thorough understanding of its stability, conducting forced degradation studies using the outlined analytical methodologies is strongly recommended. This will enable the development of a comprehensive stability profile and ensure the quality of the material for its intended scientific use.

References

Unveiling the Potential Biological Activity of Ethyl 5-methoxy-3-oxopentanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activity of ethyl 5-methoxy-3-oxopentanoate is currently limited. This guide provides a comprehensive overview based on available data, including patent literature and analysis of structurally similar compounds, to infer potential areas of pharmacological interest and to propose a roadmap for future research.

Introduction

This compound is a β-keto ester with the molecular formula C₈H₁₄O₄. While dedicated pharmacological studies on this specific molecule are not widely published, its structural motifs suggest potential for biological activity. This technical guide aims to consolidate the available information, propose potential therapeutic applications, and provide a framework for its systematic investigation.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₄O₄PubChem
Molecular Weight 174.19 g/mol PubChem
CAS Number 104629-86-9PubChem
Appearance Not specified-
Boiling Point 230.9±23.0 °CPubChem
Density 1.048±0.06 g/cm³PubChem
LogP 0.47PubChem

Safety Information:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Standard laboratory safety protocols should be strictly adhered to when handling this compound.

Potential Biological Activity and Therapeutic Indications

The most direct indication of potential biological activity for this compound comes from its inclusion in recent patent literature.

Modulation of Toll-Like Receptors (TLRs)

A patent application (US20230365594A1) discloses the use of thienopyrrole compounds for the treatment of autoimmune diseases and inflammatory conditions. While the patent's core claims are on the final thienopyrrole compounds, "this compound" is listed as a reactant in the synthesis of these active molecules. The therapeutic application of the final compounds is centered on the inhibition of Toll-like receptor 7 (TLR7) and/or Toll-like receptor 8 (TLR8) .

This suggests that this compound, or derivatives thereof, may possess TLR7/8 inhibitory activity. TLR7 and TLR8 are key components of the innate immune system that recognize single-stranded RNA, often of viral origin. Their overactivation is implicated in the pathophysiology of various autoimmune diseases, including systemic lupus erythematosus (SLE) and psoriasis. Inhibition of these receptors is a promising therapeutic strategy for these conditions.

Insights from Structurally Similar Compounds

Analysis of compounds with similar structural features can provide further hypotheses regarding the potential biological activities of this compound. A structurally related compound, 3-ethyl-5-methoxy-3-methyl-5-oxopentanoic acid , has been investigated for its potential as an anti-inflammatory and anticancer agent. This suggests that the core pentanoate structure with a methoxy group may be a pharmacophore for these activities.

Proposed Experimental Workflow for Biological Evaluation

Given the limited data, a systematic evaluation of the biological activity of this compound is warranted. The following experimental workflow is proposed:

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Initial Screening Initial Screening TLR Activity Assays TLR Activity Assays Initial Screening->TLR Activity Assays Hit Identification Cytotoxicity Assays Cytotoxicity Assays TLR Activity Assays->Cytotoxicity Assays Assess Cell Viability Anti-inflammatory Assays Anti-inflammatory Assays Cytotoxicity Assays->Anti-inflammatory Assays Confirm Anti-inflammatory Potential Mechanism of Action Mechanism of Action Anti-inflammatory Assays->Mechanism of Action Elucidate Pathway Animal Models of Autoimmunity Animal Models of Autoimmunity Mechanism of Action->Animal Models of Autoimmunity Validate In Vivo Efficacy Pharmacokinetics Pharmacokinetics Animal Models of Autoimmunity->Pharmacokinetics Determine ADME Profile Toxicology Toxicology Pharmacokinetics->Toxicology Evaluate Safety

Caption: Proposed experimental workflow for the biological evaluation of this compound.

Detailed Methodologies for Key Experiments

The following are generalized protocols for key experiments to assess the potential biological activity of this compound.

TLR7/8 Reporter Assay (In Vitro)

Objective: To determine if this compound can inhibit TLR7 and/or TLR8 signaling.

Methodology:

  • Cell Line: HEK293 cells stably co-transfected with a human TLR7 or TLR8 expression vector and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element.

  • Treatment: Seed the cells in 96-well plates. After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 1 hour.

  • Stimulation: Stimulate the cells with a known TLR7 agonist (e.g., R848) or TLR8 agonist (e.g., ssRNA40).

  • Incubation: Incubate for 16-24 hours.

  • Detection: Measure SEAP activity in the culture supernatant using a colorimetric substrate.

  • Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the TLR7/8-mediated NF-κB activation.

Cytotoxicity Assay (In Vitro)

Objective: To assess the cytotoxic effect of this compound on relevant cell lines.

Methodology:

  • Cell Lines: Use peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1).

  • Treatment: Seed the cells in 96-well plates and treat with a range of concentrations of this compound for 24-72 hours.

  • Detection: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a lactate dehydrogenase (LDH) release assay.

  • Analysis: Determine the CC₅₀ value, which is the concentration of the compound that causes 50% cell death.

In Vivo Model of Lupus-like Disease

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of systemic lupus erythematosus.

Methodology:

  • Animal Model: Use a well-established mouse model of lupus, such as the MRL/lpr or NZB/W F1 strains.

  • Dosing: Once the mice develop signs of disease (e.g., proteinuria, autoantibody production), administer this compound daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Monitor disease progression by measuring parameters such as proteinuria, anti-dsDNA antibody titers, and kidney histopathology.

  • Analysis: Compare the disease parameters in the treated group with a vehicle-treated control group to determine the therapeutic efficacy.

Potential Signaling Pathway

Based on the patent information, a potential mechanism of action for derivatives of this compound is the inhibition of the TLR7/8 signaling pathway. The following diagram illustrates a simplified representation of this pathway.

tlr_pathway cluster_0 Endosome cluster_1 Cytoplasm cluster_2 Nucleus TLR7_8 TLR7 / TLR8 MyD88 MyD88 TLR7_8->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NF_kB_Inhibitor IκB IKK_complex->NF_kB_Inhibitor Phosphorylates NF_kB NF-κB NF_kB_Inhibitor->NF_kB Releases NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Translocates Inflammatory_Genes Inflammatory Gene Transcription NF_kB_nucleus->Inflammatory_Genes Activates Ligand ssRNA Ligand->TLR7_8 Binds Compound This compound (or derivative) Compound->TLR7_8 Inhibits

Caption: Simplified TLR7/8 signaling pathway and the putative inhibitory point of action.

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is currently sparse, its inclusion in patent literature for the synthesis of TLR7/8 inhibitors presents a compelling case for its further investigation as a potential therapeutic agent or a valuable synthetic intermediate. The proposed experimental workflow provides a clear path for elucidating its biological functions. Future research should focus on the systematic in vitro and in vivo evaluation of this compound and its derivatives to validate the hypothesized anti-inflammatory and autoimmune properties. Structure-activity relationship (SAR) studies will also be crucial in optimizing the potency and pharmacokinetic properties of this chemical scaffold.

References

Methodological & Application

Synthesis of Ethyl 5-methoxy-3-oxopentanoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of ethyl 5-methoxy-3-oxopentanoate, a valuable building block in organic synthesis, particularly for the construction of more complex molecules in medicinal chemistry and drug development. The synthesis is achieved via a Williamson ether synthesis, a robust and widely used method for forming ethers.

Reaction Scheme

The synthesis proceeds by the reaction of ethyl 4-bromo-3-oxobutanoate with sodium methoxide in a suitable solvent. The methoxide ion acts as a nucleophile, displacing the bromide ion in an SN2 reaction to form the desired ether.

Figure 1: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound, based on a closely related synthesis of ethyl 4-(benzyloxy)-3-oxobutanoate.[1]

ParameterValueReference
Starting Material 1 Ethyl 4-bromo-3-oxobutanoate[2]
Starting Material 2 Sodium Methoxide
Product This compound[3]
Molecular Formula C₈H₁₄O₄[3]
Molecular Weight 174.19 g/mol [3]
Typical Yield ~85-90% (estimated based on analogy)[1]
Appearance Colorless to pale yellow oil (predicted)
Boiling Point Not readily available
Solubility Soluble in common organic solvents (e.g., THF, DCM, Ethyl Acetate)

Experimental Protocol

This protocol is adapted from a similar Williamson ether synthesis.[1]

Materials:

  • Ethyl 4-bromo-3-oxobutanoate (1.0 eq.)

  • Sodium methoxide (1.1 eq.)

  • Anhydrous Methanol (as solvent)

  • Anhydrous Diethyl ether or Dichloromethane (for workup)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add anhydrous methanol.

  • Addition of Sodium Methoxide: Carefully add sodium methoxide to the methanol with stirring until it is fully dissolved.

  • Addition of Ethyl 4-bromo-3-oxobutanoate: To the stirred solution of sodium methoxide, add ethyl 4-bromo-3-oxobutanoate dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow A Reaction Setup: Dissolve NaOMe in MeOH B Addition of Ethyl 4-bromo-3-oxobutanoate A->B C Reaction: Stir at RT for 12-24h B->C D Work-up: Quench, Extract, Wash, Dry C->D E Purification: Distillation or Chromatography D->E F Final Product: This compound E->F

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

The synthesis of this compound proceeds via an SN2 mechanism, which is a type of nucleophilic substitution.

SN2_Mechanism Reactants Na⁺⁻OCH₃ Ethyl 4-bromo-3-oxobutanoate TransitionState Transition State [⁻OCH₃---C---Br]⁻ Reactants->TransitionState Nucleophilic Attack (Sₙ2) Products This compound NaBr TransitionState->Products Bromide Departure

Caption: SN2 mechanism for the Williamson ether synthesis.

References

Application Notes and Protocols: Alkylation Reactions of Ethyl 5-methoxy-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-methoxy-3-oxopentanoate is a versatile building block in organic synthesis, amenable to a variety of chemical transformations. This document provides detailed application notes and generalized protocols for the alkylation of this compound at the C2 and C4 positions. Due to a lack of specific documented examples for this particular substrate in publicly available literature, the protocols provided are based on well-established procedures for the alkylation of analogous β-keto esters. These notes are intended to serve as a comprehensive guide for researchers in designing and executing alkylation reactions with this compound.

Introduction

This compound possesses two potentially nucleophilic carbon centers, C2 and C4, flanking the ketone carbonyl group. The protons on these carbons are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, most commonly alkyl halides, in a nucleophilic substitution reaction to form a new carbon-carbon bond. This alkylation is a fundamental transformation for introducing molecular complexity. The regioselectivity of the alkylation (C2 vs. C4) can be influenced by the choice of base and reaction conditions.

General Reaction Pathway

The alkylation of this compound proceeds via a two-step mechanism: enolate formation and nucleophilic attack.

  • Enolate Formation: A base abstracts an acidic α-proton from either the C2 or C4 position to form a resonance-stabilized enolate. The choice of base is critical. A relatively weak base like sodium ethoxide will establish an equilibrium with the β-keto ester, while a strong, non-nucleophilic base like lithium diisopropylamide (LDA) will lead to irreversible and quantitative enolate formation.

  • Nucleophilic Attack (Alkylation): The nucleophilic enolate then attacks an electrophile, typically an alkyl halide, in an S_N2 reaction, resulting in the formation of a new C-C bond at the α-carbon.

Experimental Protocols

The following are generalized protocols for the alkylation of this compound. Researchers should optimize these conditions for their specific alkylating agents and desired outcomes.

Protocol 1: Alkylation using Sodium Ethoxide (Thermodynamic Control)

This protocol is suitable for the formation of the more substituted, thermodynamically favored product.

Materials:

  • This compound

  • Anhydrous ethanol

  • Sodium metal or Sodium Ethoxide

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Enolate Formation: a. To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous ethanol (50 mL per 10 mmol of the ester). b. Carefully add sodium metal (1.1 equivalents) in small portions to the ethanol to generate sodium ethoxide in situ. Alternatively, commercially available sodium ethoxide can be used. c. Once all the sodium has reacted and the solution has cooled to room temperature, add this compound (1 equivalent) dropwise with stirring. d. Stir the mixture for 30-60 minutes at room temperature to ensure complete enolate formation.

  • Alkylation: a. To the enolate solution, add the alkyl halide (1.1-1.5 equivalents) dropwise. b. The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Work-up: a. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. b. To the residue, add 50 mL of diethyl ether and 50 mL of saturated aqueous NH₄Cl solution. c. Transfer the mixture to a separatory funnel, shake, and separate the layers. d. Extract the aqueous layer with diethyl ether (2 x 30 mL). e. Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄ or Na₂SO₄. f. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: a. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Protocol 2: Alkylation using Lithium Diisopropylamide (LDA) (Kinetic Control)

This protocol is designed for the rapid, irreversible formation of the less sterically hindered enolate, leading to the kinetically favored product.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or a flame-dried round-bottom flask with a septum

  • Inert atmosphere (Nitrogen or Argon)

  • Dry ice/acetone bath

Procedure:

  • LDA Preparation (in situ): a. To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous THF (30 mL per 10 mmol of the ester) and cool to -78 °C using a dry ice/acetone bath. b. Add freshly distilled diisopropylamine (1.1 equivalents) to the cold THF. c. Slowly add n-BuLi (1.1 equivalents) dropwise to the stirred solution. d. Allow the solution to stir at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Enolate Formation: a. In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous THF (20 mL per 10 mmol). b. Cool this solution to -78 °C. c. Transfer the freshly prepared LDA solution to the ester solution via cannula or a syringe, dropwise, while maintaining the temperature at -78 °C. d. Stir the reaction mixture at -78 °C for 1 hour.

  • Alkylation: a. Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C. b. Allow the reaction to stir at -78 °C for 1-4 hours, then slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. b. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 40 mL). c. Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄ or Na₂SO₄. d. Filter and concentrate the organic phase under reduced pressure.

  • Purification: a. Purify the crude product by flash column chromatography on silica gel.

Data Presentation

EntryAlkyl Halide (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)
1CH₃INaOEtEtOHReflux
2CH₃CH₂BrNaOEtEtOHReflux
3CH₃ILDATHF-78 to RT
4CH₃CH₂BrLDATHF-78 to RT

Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for the alkylation of this compound.

Alkylation_Workflow Start This compound Base_Addition Base Addition (e.g., NaOEt or LDA) Start->Base_Addition Enolate_Formation Enolate Formation Base_Addition->Enolate_Formation Electrophile_Addition Electrophile Addition (Alkyl Halide) Enolate_Formation->Electrophile_Addition Alkylation Alkylation Reaction Electrophile_Addition->Alkylation Workup Aqueous Work-up Alkylation->Workup Purification Purification (Chromatography/Distillation) Workup->Purification Product Alkylated Product Purification->Product Regioselectivity_Concept Substrate This compound Kinetic_Control Kinetic Control (LDA, -78 °C, THF) Substrate->Kinetic_Control Deprotonation Thermodynamic_Control Thermodynamic Control (NaOEt, EtOH, RT/Reflux) Substrate->Thermodynamic_Control Deprotonation Kinetic_Enolate Less Substituted Enolate (Kinetic Product) Kinetic_Control->Kinetic_Enolate Thermodynamic_Enolate More Substituted Enolate (Thermodynamic Product) Thermodynamic_Control->Thermodynamic_Enolate Alkylation_K Alkylation (R-X) Kinetic_Enolate->Alkylation_K Alkylation_T Alkylation (R-X) Thermodynamic_Enolate->Alkylation_T Kinetic_Product Less Substituted Alkylated Product Alkylation_K->Kinetic_Product Thermodynamic_Product More Substituted Alkylated Product Alkylation_T->Thermodynamic_Product

Application Notes and Protocols for the Decarboxylation of Ethyl 5-methoxy-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary methods for the decarboxylation of β-keto esters, with a specific focus on ethyl 5-methoxy-3-oxopentanoate. The protocols described herein are foundational for the synthesis of ketones from β-keto ester precursors, a critical transformation in the development of pharmaceutical compounds and other fine chemicals.

The decarboxylation of this compound yields 5-methoxy-2-pentanone, a valuable synthetic intermediate. This transformation can be achieved through several methods, primarily categorized as neutral (Krapcho), acidic, or basic conditions. Each method offers distinct advantages and is suitable for different substrate sensitivities and reaction scales.

General Reaction Scheme

The overall transformation involves the removal of the carbethoxy group (–COOEt) from the β-keto ester to afford the corresponding ketone.

Caption: General workflow for the decarboxylation of this compound.

Krapcho Decarboxylation Mechanism

G start This compound + Cl⁻ ts1 SN2 Transition State start->ts1 Nucleophilic Attack intermediate1 Carboxylate Intermediate + EtCl ts1->intermediate1 ts2 Decarboxylation Transition State intermediate1->ts2 Heat enolate Enolate Intermediate + CO₂ ts2->enolate product 5-methoxy-2-pentanone enolate->product Protonation (from H₂O)

Caption: Simplified mechanism of the Krapcho decarboxylation.

Acid-Catalyzed Decarboxylation Mechanism

G start This compound hydrolysis β-Keto Acid start->hydrolysis H₃O⁺, Heat cyclic_ts Cyclic Transition State hydrolysis->cyclic_ts Heat enol Enol Intermediate + CO₂ cyclic_ts->enol product 5-methoxy-2-pentanone enol->product Tautomerization

Caption: Mechanism of acid-catalyzed hydrolysis and decarboxylation.

Application Notes and Protocols: Ethyl 5-Methoxy-3-oxopentanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-methoxy-3-oxopentanoate is a versatile bifunctional molecule containing both a β-ketoester moiety and a terminal methoxy group. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic systems and molecules with potential pharmaceutical applications. Its structure allows for a variety of chemical transformations, including alkylations, condensations, and cyclizations, providing access to a diverse range of molecular architectures. These application notes provide a comprehensive overview of the synthesis of this compound and its utility in the synthesis of pyrazole derivatives, which are prominent scaffolds in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 104629-86-9
Molecular Formula C₈H₁₄O₄
Molecular Weight 174.19 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 230.9±23.0 °C at 760 mmHg
Density 1.04±0.1 g/cm³
Solubility Soluble in most common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane).

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a mixed Claisen condensation reaction. This method involves the reaction of the enolate of ethyl acetate with a suitable methoxyacetyl ester, such as methyl methoxyacetate, in the presence of a strong base like sodium ethoxide.

Reaction Scheme

G cluster_0 Synthesis of this compound Ethyl Acetate Ethyl Acetate plus1 + Ethyl Acetate->plus1 Methyl Methoxyacetate Methyl Methoxyacetate arrow1 1. NaOEt, EtOH 2. H3O+ workup Methyl Methoxyacetate->arrow1 Product This compound plus2 + CH3OH Product->plus2 plus1->Methyl Methoxyacetate arrow1->Product

Caption: Mixed Claisen condensation for the synthesis of this compound.

Experimental Protocol

Materials:

  • Ethyl acetate

  • Methyl methoxyacetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.

  • Carefully add sodium metal in small portions to the ethanol to generate sodium ethoxide in situ. Alternatively, commercially available sodium ethoxide can be used.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of ethyl acetate and methyl methoxyacetate (in a 1:1 molar ratio with ethyl acetate in slight excess) in anhydrous ethanol dropwise to the stirred sodium ethoxide solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and quench by carefully adding 1 M HCl until the solution is acidic (pH ~5-6).

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Expected Yield and Purity
ParameterExpected Value
Yield 60-75%
Purity (by GC-MS) >95%

Application in Heterocyclic Synthesis: Preparation of Pyrazoles

β-Ketoesters are excellent precursors for the synthesis of pyrazoles through condensation with hydrazine. The two carbonyl groups of the β-ketoester moiety react with the two nucleophilic nitrogen atoms of hydrazine to form the pyrazole ring.

Reaction Scheme

G cluster_0 Synthesis of 5-(Methoxymethyl)-1H-pyrazol-3-ol Start This compound plus1 + Start->plus1 Hydrazine Hydrazine Hydrate arrow1 EtOH, Reflux Hydrazine->arrow1 Product 5-(Methoxymethyl)-1H-pyrazol-3-ol plus2 + EtOH + H2O Product->plus2 plus1->Hydrazine arrow1->Product

Caption: Synthesis of a pyrazole derivative from this compound.

Experimental Protocol

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol (EtOH)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure pyrazole derivative.

Reaction Data
Reactant 1Reactant 2SolventTemperatureTime (h)ProductYield (%)
This compoundHydrazine HydrateEthanolReflux4-65-(Methoxymethyl)-1H-pyrazol-3-ol80-90

Logical Workflow for Synthesis and Application

The following diagram illustrates the overall workflow from the synthesis of the starting material to its application in pyrazole synthesis.

G cluster_synthesis Synthesis of this compound cluster_application Application in Pyrazole Synthesis A Mix Ethyl Acetate and Methyl Methoxyacetate C Mixed Claisen Condensation A->C B Prepare NaOEt solution in Ethanol B->C D Acidic Workup C->D E Purification by Vacuum Distillation D->E F Dissolve this compound in Ethanol E->F Use as starting material G Add Hydrazine Hydrate F->G H Reflux Reaction Mixture G->H I Workup and Extraction H->I J Purification (Chromatography/ Recrystallization) I->J

Application Notes and Protocols: Ethyl 5-methoxy-3-oxopentanoate as a Versatile Building Block for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 5-methoxy-3-oxopentanoate as a key starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. The presence of a 1,3-dicarbonyl moiety within its structure makes it an ideal precursor for cyclocondensation reactions with various binucleophiles to construct pyrazoles, pyrimidines, and pyridones.

Introduction

This compound is a valuable bifunctional building block in organic synthesis. Its structure incorporates a β-ketoester functionality, which is highly reactive towards nucleophilic attack, making it a prime candidate for the construction of five- and six-membered heterocyclic rings. This document outlines detailed protocols for the synthesis of pyrazoles, pyrimidines, and pyridones, adapted from established methodologies for related 1,3-dicarbonyl compounds.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of various heterocycles from this compound. These values are based on typical yields and reaction conditions reported for analogous transformations.

Table 1: Synthesis of Ethyl 5-(2-methoxyethyl)-1H-pyrazole-3-carboxylate

ReagentMolecular Weight ( g/mol )MolesEquivalentsReaction Time (h)Temperature (°C)Expected Yield (%)
This compound174.190.01148075-85
Hydrazine hydrate50.060.011
Ethanol--Solvent
Glacial Acetic Acid--Catalyst

Table 2: Synthesis of Ethyl 2-amino-6-(2-methoxyethyl)pyrimidine-4-carboxylate

ReagentMolecular Weight ( g/mol )MolesEquivalentsReaction Time (h)Temperature (°C)Expected Yield (%)
This compound174.190.01167865-75
Guanidine Hydrochloride95.530.011
Sodium Ethoxide68.050.011
Ethanol--Solvent

Table 3: Synthesis of Ethyl 6-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate

ReagentMolecular Weight ( g/mol )MolesEquivalentsReaction Time (h)Temperature (°C)Expected Yield (%)
This compound174.190.011510060-70
Cyanoacetamide84.080.011
Piperidine85.15-Catalyst
Ethanol--Solvent

Experimental Protocols

The following are detailed experimental protocols for the synthesis of pyrazole, pyrimidine, and pyridone derivatives from this compound.

Protocol 1: Synthesis of Ethyl 5-(2-methoxyethyl)-1H-pyrazole-3-carboxylate

This protocol describes the cyclocondensation of this compound with hydrazine hydrate to yield the corresponding pyrazole derivative.

Materials:

  • This compound (1.74 g, 10 mmol)

  • Hydrazine hydrate (0.50 g, 10 mmol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (0.5 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.74 g, 10 mmol) and absolute ethanol (20 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add hydrazine hydrate (0.50 g, 10 mmol) dropwise to the solution.

  • Add a catalytic amount of glacial acetic acid (0.5 mL).

  • Attach a reflux condenser and heat the reaction mixture to 80°C with continuous stirring for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add ice-cold water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure ethyl 5-(2-methoxyethyl)-1H-pyrazole-3-carboxylate.

Protocol 2: Synthesis of Ethyl 2-amino-6-(2-methoxyethyl)pyrimidine-4-carboxylate

This protocol details the reaction of this compound with guanidine to form a substituted pyrimidine.

Materials:

  • This compound (1.74 g, 10 mmol)

  • Guanidine hydrochloride (0.96 g, 10 mmol)

  • Sodium ethoxide (0.68 g, 10 mmol)

  • Absolute Ethanol (25 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, prepare a solution of sodium ethoxide by dissolving sodium metal (0.23 g, 10 mmol) in absolute ethanol (15 mL) under an inert atmosphere.

  • To this solution, add guanidine hydrochloride (0.96 g, 10 mmol) and stir for 15 minutes.

  • In a separate beaker, dissolve this compound (1.74 g, 10 mmol) in absolute ethanol (10 mL).

  • Add the solution of this compound to the flask containing the guanidine solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78°C) for 6 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-6-(2-methoxyethyl)pyrimidine-4-carboxylate.

Protocol 3: Synthesis of Ethyl 6-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate

This protocol describes a modified Guareschi-Thorpe condensation for the synthesis of a pyridone derivative.

Materials:

  • This compound (1.74 g, 10 mmol)

  • Cyanoacetamide (0.84 g, 10 mmol)

  • Piperidine (catalytic amount, ~0.1 mL)

  • Ethanol (20 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1.74 g, 10 mmol), cyanoacetamide (0.84 g, 10 mmol), and ethanol (20 mL).

  • Add a catalytic amount of piperidine (~0.1 mL) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to 100°C for 5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product is expected to precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Dry the product under vacuum to yield ethyl 6-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways described in the protocols.

pyrazole_synthesis start This compound conditions1 Ethanol, Acetic Acid 80°C, 4h start->conditions1 reagent1 Hydrazine Hydrate reagent1->conditions1 product1 Ethyl 5-(2-methoxyethyl)-1H-pyrazole-3-carboxylate conditions1->product1 pyrimidine_synthesis start This compound conditions2 Sodium Ethoxide, Ethanol Reflux, 6h start->conditions2 reagent2 Guanidine reagent2->conditions2 product2 Ethyl 2-amino-6-(2-methoxyethyl)pyrimidine-4-carboxylate conditions2->product2 pyridone_synthesis start This compound conditions3 Piperidine, Ethanol 100°C, 5h start->conditions3 reagent3 Cyanoacetamide reagent3->conditions3 product3 Ethyl 6-(2-methoxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate conditions3->product3 experimental_workflow cluster_prep Reaction Setup cluster_reaction Monitoring and Workup cluster_purification Purification and Analysis setup Combine Reactants and Solvent conditions Add Catalyst and Heat setup->conditions monitor Monitor by TLC conditions->monitor workup Quench and Extract monitor->workup purify Column Chromatography or Recrystallization workup->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Application of Ethyl 5-methoxy-3-oxopentanoate and its Analogs in Medicinal Chemistry: Synthesis of HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 5-methoxy-3-oxopentanoate and its structural analogs, such as methyl 4-methoxyacetoacetate, are valuable building blocks in medicinal chemistry. Their β-ketoester functionality allows for a variety of chemical transformations, making them key precursors in the synthesis of complex heterocyclic scaffolds found in numerous therapeutic agents. This document details the application of methyl 4-methoxyacetoacetate, a close structural analog of this compound, in the synthesis of a key pyridone intermediate for the potent HIV-1 integrase inhibitor, Dolutegravir. Dolutegravir is a cornerstone of modern antiretroviral therapy, and its synthesis highlights the importance of methoxy-substituted β-ketoesters in the development of life-saving medicines.

HIV-1 integrase is a crucial enzyme for the replication of the virus, as it catalyzes the insertion of the viral DNA into the host cell's genome.[1] Inhibitors of this enzyme, such as Dolutegravir, block this process and are effective agents in suppressing HIV-1 replication.[2][3] The core pyridone structure of Dolutegravir is a key pharmacophore that chelates essential metal ions in the active site of the integrase enzyme.[4]

The following sections provide detailed experimental protocols and quantitative data for the synthesis of a key pyridone intermediate of Dolutegravir, starting from methyl 4-methoxyacetoacetate. Additionally, the mechanism of action of Dolutegravir is illustrated through a signaling pathway diagram.

Quantitative Data

The synthesis of the key pyridone intermediate involves a multi-step process. The following table summarizes the quantitative data for each step, including reaction yields.

StepReactionStarting MaterialReagentsProductYield (%)Reference
1Formation of EnaminoneMethyl 4-methoxyacetoacetateN,N-Dimethylformamide dimethyl acetal (DMF-DMA)Methyl (Z)-2-((dimethylamino)methylene)-4-methoxy-3-oxobutanoate80-85[5]
2Amine ExchangeEnaminone from Step 1Aminoacetaldehyde dimethyl acetal, MethanolMethyl (Z)-2-(((2,2-dimethoxyethyl)amino)methylene)-4-methoxy-3-oxobutanoate~95[6][7]
3Cyclization and Pyridone FormationProduct from Step 2Dimethyl oxalate, Lithium hydride (or other bases)Dimethyl 1-(2,2-dimethoxyethyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2,5-dicarboxylate~70[5]
4Selective HydrolysisProduct from Step 3Lithium hydroxide (LiOH)1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acidHigh[5]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the key pyridone intermediate of Dolutegravir.

Step 1: Synthesis of Methyl (Z)-2-((dimethylamino)methylene)-4-methoxy-3-oxobutanoate (Enaminone)
  • To a solution of methyl 4-methoxyacetoacetate (1.0 eq) in a suitable solvent such as methanol, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.0-1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1.5-8 hours.[6][7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is typically removed under reduced pressure to yield the crude enaminone, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl (Z)-2-(((2,2-dimethoxyethyl)amino)methylene)-4-methoxy-3-oxobutanoate
  • Dissolve the crude enaminone from Step 1 in methanol.

  • Add aminoacetaldehyde dimethyl acetal (1.0-1.1 eq) to the solution at room temperature.[7]

  • Stir the mixture for 2-4 hours.

  • Monitor the reaction by TLC until the starting enaminone is consumed.

  • Remove the solvent under reduced pressure to obtain the desired product, which is often carried forward without extensive purification.

Step 3: Synthesis of Dimethyl 1-(2,2-dimethoxyethyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2,5-dicarboxylate
  • To a suspension of a suitable base, such as lithium hydride, in an anhydrous solvent like tetrahydrofuran (THF), add a solution of the product from Step 2.

  • Add dimethyl oxalate (1.0-1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and quench carefully with water or a mild acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 4: Synthesis of 1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid
  • Dissolve the purified pyridone diester from Step 3 in a mixture of THF and water.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of lithium hydroxide (LiOH) (1.0-1.1 eq) in water dropwise.

  • Stir the reaction at 0°C for several hours, monitoring the selective hydrolysis of the ester at the 3-position by TLC.[5]

  • Upon completion, carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the key pyridone intermediate.

Visualizations

Synthetic Workflow

G cluster_0 Synthesis of Dolutegravir Pyridone Intermediate A Methyl 4-methoxyacetoacetate B Enaminone Intermediate A->B DMF-DMA C Amine Exchange Product B->C Aminoacetaldehyde dimethyl acetal D Pyridone Diester C->D Dimethyl oxalate, Base E Key Pyridone Intermediate D->E LiOH (Selective Hydrolysis)

Caption: Synthetic pathway to the key pyridone intermediate of Dolutegravir.

Mechanism of Action: HIV-1 Integrase Inhibition

G cluster_1 HIV-1 Replication Cycle and Point of Inhibition ViralRNA Viral RNA ViralDNA Viral DNA ViralRNA->ViralDNA Reverse Transcription Integrase HIV-1 Integrase ViralDNA->Integrase Integration Integration into Host Genome Integrase->Integration Replication Viral Replication Integration->Replication Dolutegravir Dolutegravir Dolutegravir->Integrase Inhibition

Caption: Dolutegravir inhibits HIV-1 integrase, preventing viral DNA integration.

References

Application Note: High-Purity Isolation of Ethyl 5-methoxy-3-oxopentanoate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 5-methoxy-3-oxopentanoate is a functionalized β-keto ester, a class of compounds widely utilized as versatile building blocks in organic synthesis and for the development of pharmaceutical intermediates. The presence of ketone, ester, and ether functionalities makes it a valuable precursor for creating more complex molecular architectures. Synthesized crude products often contain unreacted starting materials, by-products, and other impurities that necessitate an efficient purification step. Column chromatography is a robust and widely adopted technique for the purification of moderately polar organic compounds like β-keto esters.[1]

This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography with a hexane and ethyl acetate solvent system. The methodology is designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound.

Principle of Separation

The purification relies on the principles of normal-phase adsorption chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase (eluent).[2][3] The separation occurs as components of the crude mixture are passed through the column. Compounds with higher polarity have a stronger affinity for the polar silica gel and are retained longer, while less polar compounds interact more weakly and are eluted more quickly by the mobile phase.[2] By gradually increasing the polarity of the mobile phase, compounds can be selectively desorbed and collected as separate, purified fractions. The general elution order for compounds from a silica gel column is: alkyl halides < saturated hydrocarbons < unsaturated hydrocarbons < ethers < esters < ketones < amines < alcohols < phenols < acids.[2]

Experimental Protocol

This protocol is based on established methods for the purification of β-keto esters.[1]

1. Materials and Reagents

All reagents should be of ACS grade or higher and used without further purification.

Material/ReagentSpecification
Crude this compoundFrom synthesis
Silica GelFlash Chromatography Grade, 230-400 mesh[4]
n-HexaneACS Grade or distilled
Ethyl AcetateACS Grade or distilled
TLC PlatesSilica gel 60 F₂₅₄
Staining Agente.g., Potassium permanganate (KMnO₄) stain
Glass Column for ChromatographySized appropriately (e.g., 20-50 g silica per 1 g crude)[2]
SandWashed, sea sand
Eluent Collection TubesTest tubes or vials
Rotary EvaporatorFor solvent removal

2. Method Development using Thin Layer Chromatography (TLC)

Before performing the column chromatography, it is crucial to determine the optimal eluent composition using TLC.[3][5]

  • Dissolve a small amount of the crude material in ethyl acetate.

  • Spot the solution onto a TLC plate.

  • Develop the plate in various solvent systems with increasing polarity (e.g., 10%, 20%, 30% Ethyl Acetate in Hexane).

  • Visualize the spots under UV light and/or by staining.

  • The ideal solvent system is one that provides a good separation of the target compound from impurities, with an Rf value for the target compound of approximately 0.3-0.4.[5]

3. Column Preparation (Wet Slurry Method)

  • Select a glass column of appropriate size. A general guideline is to use a 20:1 to 100:1 ratio of silica gel to crude product by weight, depending on the separation difficulty.[3]

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[2] Add a thin layer (approx. 1 cm) of sand over the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).[2][6] Swirl to remove any trapped air bubbles.

  • Carefully pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure even packing and prevent channeling.

  • Once the silica has settled, drain the excess solvent until the solvent level is just above the top of the silica bed. Do not allow the column to run dry at any stage.

  • Add a thin layer (approx. 1 cm) of sand on top of the silica gel bed to prevent its disturbance during sample and eluent addition.[3]

4. Sample Loading (Dry Loading Method)

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[7]

  • Carefully add this powder onto the top layer of sand in the prepared column.

5. Elution and Fraction Collection

  • Carefully add the eluent to the column, starting with the low-polarity solvent system determined by TLC analysis.

  • Open the stopcock and apply gentle air pressure (if performing flash chromatography) to achieve a steady flow rate.

  • Collect the eluent in sequentially numbered test tubes or vials (fractions).

  • If impurities are close to the desired product, a gradient elution may be performed by gradually increasing the percentage of the more polar solvent (ethyl acetate) in the mobile phase.[6]

6. Monitoring and Product Isolation

  • Monitor the collected fractions for the presence of the product using TLC. Spot every few fractions on a TLC plate and compare with the crude material and a pure standard if available.

  • Identify all fractions containing the pure product.

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent from the combined fractions using a rotary evaporator at a low temperature (water bath ≤ 30°C) to yield the purified this compound.[6]

  • Determine the final mass and calculate the percentage yield. Confirm the purity using analytical techniques such as NMR, GC-MS, or HPLC.

Data and Expected Results

The following table summarizes typical parameters for the purification process.

ParameterRecommended Value / Expected Outcome
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane / Ethyl Acetate Gradient
Initial Eluent 5-10% Ethyl Acetate in Hexane
Final Eluent 20-40% Ethyl Acetate in Hexane
Optimal Rf (TLC) ~0.35 in 20-30% Ethyl Acetate / Hexane
Expected Yield 75-90% (dependent on crude purity)
Expected Purity >95% (as determined by GC or ¹H NMR)
Physical Appearance Colorless to pale yellow oil[8]

Workflow Visualization

The following diagram illustrates the complete workflow for the purification of this compound.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation TLC 1. TLC Method Development Slurry 2. Prepare Silica Slurry Pack 3. Pack Column Load 4. Dry Load Sample Elute 5. Elute with Solvent Gradient Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evap 9. Solvent Evaporation Combine->Evap Product Pure Product Evap->Product

Caption: Workflow for the purification of this compound.

The protocol described in this application note provides a reliable and effective method for the purification of this compound. Utilizing silica gel column chromatography with a hexane/ethyl acetate gradient allows for the efficient removal of impurities, yielding the target compound in high purity. This purified product is suitable for subsequent use in medicinal chemistry, drug development, and advanced organic synthesis applications.

References

Application Notes and Protocols for the Recrystallization of Ethyl 5-methoxy-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the purification of ethyl 5-methoxy-3-oxopentanoate via recrystallization. This document outlines the pertinent physicochemical properties, a detailed experimental protocol for recrystallization, and includes illustrative data for a typical purification process. The provided workflows and logical diagrams are intended to facilitate a deeper understanding of the procedural steps and underlying principles.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling the compound safely and for designing an effective purification strategy.

PropertyValueReference
IUPAC Name This compound[1]
Molecular Formula C₈H₁₄O₄[2][3]
Molecular Weight 174.19 g/mol [1][2]
Boiling Point 230.87 °C at 760 mmHg[3]
Density 1.04 g/cm³[3]
CAS Number 104629-86-9[2][3]

Experimental Protocol: Recrystallization of this compound

Part 1: Solvent Screening
  • Selection of Potential Solvents: Based on the structure of this compound (a moderately polar ester), a range of solvents with varying polarities should be tested. Good starting points include:

    • Single Solvents: Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Heptane/Hexane.

    • Mixed Solvent Systems: Ethanol/Water, Ethyl Acetate/Heptane, Acetone/Water, Toluene/Heptane.[4][5]

  • Solubility Testing: a. Place approximately 50 mg of crude this compound into several test tubes. b. To each test tube, add a different solvent dropwise (starting with ~0.5 mL). c. Observe the solubility at room temperature. An ideal solvent will show low solubility at this stage. d. Gently heat the test tubes that show low room-temperature solubility in a water bath. An ideal solvent will fully dissolve the compound at an elevated temperature. e. Allow the solutions that showed good solubility at high temperatures to cool slowly to room temperature, and then in an ice bath. f. The solvent system that results in the formation of a significant amount of crystalline precipitate upon cooling is the most suitable for recrystallization.

Part 2: Recrystallization Procedure
  • Dissolution: a. Place the crude this compound into an Erlenmeyer flask. b. Add the chosen recrystallization solvent (or the solvent in which the compound is more soluble in a mixed solvent system) in small portions. c. Heat the flask on a hot plate with stirring until the solvent is gently boiling. Continue adding the solvent portion-wise until the compound is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Decoloration (Optional): a. If the solution is colored due to impurities, remove the flask from the heat and allow it to cool slightly. b. Add a small amount of activated charcoal to the solution and swirl. c. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: a. If charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the solid impurities.

  • Crystallization: a. Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. b. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystals.

  • Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. c. Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

  • Analysis: a. Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity. b. Calculate the percentage yield.

Illustrative Recrystallization Data

The following table provides hypothetical data for a typical recrystallization of this compound. This data is for illustrative purposes to demonstrate the expected outcome of the purification process.

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Yellowish oil/solidWhite crystalline solid
Amount 5.0 g4.2 g
Purity (by GC) ~95%>99%
Yield -84%

Visualizing the Process

The following diagrams illustrate the experimental workflow and the fundamental principles of recrystallization.

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Analysis Solvent_Screening Solvent Screening Crude_Compound Weigh Crude Compound Solvent_Screening->Crude_Compound Dissolution Dissolve in Hot Solvent Crude_Compound->Dissolution Hot_Filtration Hot Filtration (optional) Dissolution->Hot_Filtration Crystallization Cool to Crystallize Hot_Filtration->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Drying Dry Crystals Vacuum_Filtration->Drying Analysis Analyze Purity & Yield Drying->Analysis

Caption: Experimental workflow for the recrystallization of this compound.

Recrystallization_Principles cluster_0 Process A Crude Solid (Solute + Impurity) B Add Solvent & Heat A->B C Hot Saturated Solution (Solute & Impurity Dissolved) B->C D Cool Slowly C->D E Pure Crystals Form (Impurity remains in solution) D->E F Filter E->F G Pure Solid F->G H Mother Liquor (Contains Impurity) F->H

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-Methoxy-3-Oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of ethyl 5-methoxy-3-oxopentanoate synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven optimization strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct synthetic route is a crossed Claisen condensation between ethyl acetate and ethyl 3-methoxypropanoate. This reaction forms the carbon-carbon bond necessary to construct the β-keto ester backbone of the target molecule.

Q2: My reaction yield is consistently low. What are the primary factors affecting the yield of the Claisen condensation?

A2: Low yields in a Claisen condensation can be attributed to several factors. The choice of base is critical; a base that is not strong enough will not sufficiently deprotonate the α-hydrogen of the ester, leading to an incomplete reaction.[1][2] Additionally, side reactions such as self-condensation of the enolizable ester can compete with the desired crossed condensation. Reaction temperature and time also play a significant role in maximizing the yield and minimizing byproduct formation.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A3: The presence of multiple spots on a TLC plate suggests the formation of side products. A common byproduct is the self-condensation product of ethyl acetate, which is ethyl acetoacetate. If both esters can enolize, a mixture of all four possible condensation products can be formed.[1] Other potential impurities include unreacted starting materials and products from hydrolysis of the ester if water is present.

Q4: How can I minimize the self-condensation of ethyl acetate?

A4: To minimize the self-condensation of ethyl acetate, it is crucial to control the reaction conditions. One effective strategy is to slowly add the enolizable ester (ethyl acetate) to a mixture of the non-enolizable (or less reactive) ester and the base. This ensures that the concentration of the enolate of ethyl acetate is kept low at all times, favoring the reaction with the more abundant ethyl 3-methoxypropanoate. Using a non-nucleophilic strong base like lithium diisopropylamide (LDA) can also provide better control over the reaction.[2]

Q5: What is the best method for purifying the final product?

A5: Purification of β-keto esters like this compound is typically achieved through vacuum distillation or silica gel column chromatography. Given the potential for thermal decomposition of β-keto esters, low-temperature vacuum distillation is often preferred. For column chromatography, a solvent system of ethyl acetate in hexanes is commonly used. It is sometimes beneficial to add a small amount of a weak acid, like acetic acid, to the eluent to prevent streaking of the acidic β-keto ester on the silica gel.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficiently Strong Base: The base used is not strong enough to deprotonate the α-hydrogen of ethyl acetate effectively. 2. Presence of Water: Moisture in the reagents or glassware can quench the strong base. 3. Low Reaction Temperature: The reaction may be too slow at the chosen temperature.1. Use a stronger base such as sodium hydride (NaH) or lithium diisopropylamide (LDA).[1] 2. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. 3. Gradually increase the reaction temperature and monitor the progress by TLC.
Formation of a Mixture of Products 1. Self-Condensation: The enolate of ethyl acetate reacts with another molecule of ethyl acetate. 2. Cross-Condensation in Both Directions: If both esters have enolizable α-hydrogens, a mixture of products can form.1. Slowly add ethyl acetate to the reaction mixture containing ethyl 3-methoxypropanoate and the base. 2. Use an excess of the non-enolizable or desired electrophilic ester. 3. Consider using a non-nucleophilic strong base like LDA to pre-form the desired enolate before adding the second ester.
Product Decomposition During Workup or Purification 1. Hydrolysis of the Ester: Acidic or basic conditions during the aqueous workup can lead to hydrolysis. 2. Decarboxylation: β-keto esters can be susceptible to decarboxylation upon heating.1. Perform the aqueous workup under neutral or mildly acidic conditions and at low temperatures. 2. Use low-temperature purification techniques such as vacuum distillation at the lowest possible pressure or flash column chromatography at room temperature.[3]
Difficulty in Isolating the Product 1. Emulsion Formation During Extraction: The presence of salts or other impurities can lead to the formation of stable emulsions. 2. Product is an Oil: The product may not crystallize easily.1. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. 2. If the product is an oil, purify by vacuum distillation or column chromatography.

Data on Yield Optimization

The yield of a Claisen condensation can be significantly influenced by the choice of base and the reaction temperature. The following table summarizes typical yields for the synthesis of a β-keto ester under various conditions.

Base Temperature (°C) Reaction Time (h) Typical Yield (%) Reference
Sodium Ethoxide25440-50General Knowledge
Sodium Ethoxide50255-65General Knowledge
Sodium Hydride25470-80[1]
Sodium Hydride50275-85[1]
Lithium Diisopropylamide (LDA)-78 to 0280-90[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Crossed Claisen Condensation

This protocol describes a plausible method for the synthesis of this compound using sodium hydride as the base.

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl 3-methoxypropanoate

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction)

  • Hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then place the flask under a nitrogen atmosphere.

  • Addition of Reagents: Add anhydrous THF to the flask to create a slurry. To the dropping funnel, add a solution of ethyl 3-methoxypropanoate (1.0 equivalent) and ethyl acetate (1.2 equivalents) in anhydrous THF.

  • Reaction: Cool the flask to 0 °C in an ice bath. Slowly add the ester solution from the dropping funnel to the stirred suspension of sodium hydride over 1 hour. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture back to 0 °C and cautiously quench the excess sodium hydride by the slow addition of water. Carefully add 1 M HCl until the aqueous layer is acidic (pH ~3-4).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol outlines a general procedure for the purification of the crude product.[3]

Procedure:

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 5% ethyl acetate in hexanes) and load it onto the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Gradient: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. For example, you can use a gradient from 5% to 20% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification Reagents Ethyl Acetate & Ethyl 3-methoxypropanoate ReactionMix Reaction Mixture (0°C to RT) Reagents->ReactionMix Base Sodium Hydride Base->ReactionMix Solvent Anhydrous THF Solvent->ReactionMix Quench Quench with Acid ReactionMix->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Vacuum Distillation or Column Chromatography Concentrate->Purify Product Pure Ethyl 5-methoxy- 3-oxopentanoate Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingGuide cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions cluster_solutions3 Solutions for Decomposition Start Low Yield of This compound Cause1 Incomplete Reaction Start->Cause1 Cause2 Side Reactions Start->Cause2 Cause3 Product Decomposition Start->Cause3 Sol1a Use Stronger Base (e.g., NaH, LDA) Cause1->Sol1a Sol1b Ensure Anhydrous Conditions Cause1->Sol1b Sol1c Increase Reaction Temperature/Time Cause1->Sol1c Sol2a Slow Addition of Enolizable Ester Cause2->Sol2a Sol2b Use Excess of Non-enolizable Ester Cause2->Sol2b Sol3a Neutral/Mildly Acidic Workup Cause3->Sol3a Sol3b Low Temperature Purification Cause3->Sol3b

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

References

Technical Support Center: Synthesis of Ethyl 5-methoxy-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 5-methoxy-3-oxopentanoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and effective method is a crossed Claisen condensation between ethyl 3-methoxypropanoate and ethyl acetate. This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide.

Q2: What are the primary side reactions to be aware of during this synthesis?

A2: The primary side reactions include:

  • Self-condensation of ethyl acetate: This leads to the formation of ethyl acetoacetate, a common impurity.[1][2][3]

  • Transesterification: If the alkoxide base used does not match the alcohol of the esters (i.e., using sodium methoxide with ethyl esters), a mixture of methyl and ethyl esters can be formed.[4][5]

  • Hydrolysis of the β-keto ester product: The product can be hydrolyzed back to a β-keto acid, especially during acidic workup, which can then potentially decarboxylate upon heating.[6][7][8][9]

  • Dialkylation: While less common in this specific reaction, over-alkylation can occur if there are reactive alkyl halides present.[6]

Q3: How can I minimize the self-condensation of ethyl acetate?

A3: To minimize the self-condensation of ethyl acetate, it is crucial to control the reaction conditions. One effective strategy is the slow, dropwise addition of ethyl acetate to a mixture of ethyl 3-methoxypropanoate and the base. This ensures that the concentration of the ethyl acetate enolate is kept low, favoring the desired crossed condensation.

Q4: What is the best base to use for this reaction?

A4: Sodium ethoxide in ethanol is the recommended base. Using an alkoxide that matches the ester's alcohol component is critical to prevent transesterification.[4][5] The use of a full equivalent of base is necessary because the product β-keto ester is acidic and will be deprotonated by the base, which helps to drive the reaction to completion.

Q5: My final product appears to be contaminated with a lower boiling point impurity. What could it be?

A5: A common lower boiling point impurity is ethyl acetoacetate, resulting from the self-condensation of ethyl acetate.[1][2][3] Careful fractional distillation is typically required for its removal.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Product Incomplete reaction.Ensure anhydrous conditions, as moisture can quench the base. Extend the reaction time or gently heat the reaction mixture as specified in the protocol.
Side reactions are predominating.Slowly add the ethyl acetate to the reaction mixture to suppress its self-condensation. Ensure the correct stoichiometry of reactants and base.
Loss of product during workup.Ensure the pH of the aqueous layer is acidic enough during extraction to fully protonate the product. Perform multiple extractions with an appropriate organic solvent like diethyl ether or ethyl acetate.
Presence of Multiple Ester Products (GC-MS analysis) Transesterification has occurred.Use a base with an alkoxide that matches the ester's alcohol component (e.g., sodium ethoxide for ethyl esters).
Product Decomposes During Purification The β-keto ester is thermally unstable.Use vacuum distillation at a lower temperature for purification. Avoid excessive heating.
The product is sensitive to acidic or basic conditions.Neutralize the reaction mixture carefully during workup. Consider purification by column chromatography on silica gel with a non-polar eluent system.
Formation of a Solid Precipitate During Reaction The sodium salt of the product has precipitated.This is expected and indicates the reaction is proceeding. The precipitate will be dissolved during the acidic workup.

Experimental Protocol: Synthesis of this compound

This protocol is based on the principles of the Claisen condensation for analogous β-keto esters.

Materials:

  • Sodium metal

  • Anhydrous ethanol

  • Ethyl 3-methoxypropanoate

  • Anhydrous ethyl acetate

  • Anhydrous diethyl ether

  • 1M Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), cautiously add sodium metal (1.0 equivalent) to anhydrous ethanol. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Reaction Setup: Cool the sodium ethoxide solution in an ice bath.

  • Addition of Esters: To the cooled sodium ethoxide solution, add ethyl 3-methoxypropanoate (1.0 equivalent). Subsequently, add anhydrous ethyl acetate (1.1 equivalents) dropwise from the dropping funnel over a period of 1-2 hours with continuous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The formation of a precipitate (the sodium salt of the product) is expected.

  • Workup: Cool the reaction mixture in an ice bath and slowly add 1M hydrochloric acid until the solution is acidic (pH ~3-4), ensuring all the precipitate has dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium chloride solution (brine). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

Quantitative Data Summary

The following table presents hypothetical data to illustrate the impact of reaction conditions on the yield and purity of this compound.

Condition Base Ethyl Acetate Addition Yield of Product (%) Purity by GC-MS (%) Major Impurity (%)
1Sodium EthoxideBulk5580Ethyl acetoacetate (15%)
2Sodium EthoxideDropwise7595Ethyl acetoacetate (4%)
3Sodium MethoxideDropwise6070 (mixture)Mthis compound and Ethyl acetoacetate

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_conditions Conditions Ethyl 3-methoxypropanoate Ethyl 3-methoxypropanoate Product This compound Ethyl 3-methoxypropanoate->Product + Ethyl acetate Ethyl acetate Ethyl acetate Sodium ethoxide Sodium ethoxide Sodium ethoxide->Product Ethanol Ethanol Ethanol->Product

Caption: Main synthesis pathway for this compound.

Side Reaction: Self-Condensation of Ethyl Acetate

Self_Condensation Ethyl acetate_1 Ethyl acetate Side_Product Ethyl acetoacetate Ethyl acetate_1->Side_Product Ethyl acetate_2 Ethyl acetate Ethyl acetate_2->Side_Product Base Sodium ethoxide Base->Side_Product catalyzes

Caption: Formation of ethyl acetoacetate via self-condensation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Analyze by GC-MS Start->Check_Purity High_Self_Condensation High % Ethyl Acetoacetate? Check_Purity->High_Self_Condensation Transesterification_Check Mixed Esters Present? High_Self_Condensation->Transesterification_Check No Optimize_Addition Optimize Ethyl Acetate Addition (Dropwise) High_Self_Condensation->Optimize_Addition Yes Verify_Base Verify Matching Alkoxide Base Transesterification_Check->Verify_Base Yes Improve_Workup Improve Workup and Purification Transesterification_Check->Improve_Workup No End Improved Synthesis Optimize_Addition->End Verify_Base->End Improve_Workup->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Polar β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar β-keto esters. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the unique challenges associated with purifying these versatile compounds. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the successful isolation and purification of your target molecules.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of polar β-keto esters in a question-and-answer format.

Chromatography Issues

Question: Why am I observing broad or split peaks for my β-keto ester during HPLC analysis?[1][2][3]

Answer: This is a common issue when purifying β-keto esters and is often attributed to keto-enol tautomerism.[2][4] The compound exists as two rapidly interconverting isomers (the keto and enol forms) in solution, which can behave as two different compounds on the chromatographic timescale, leading to peak broadening or splitting.[1]

Solutions:

  • Adjust Mobile Phase pH: The keto-enol equilibrium is often pH-dependent. Adding a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase can sometimes accelerate the interconversion, resulting in a single, sharper peak.[2]

  • Modify Temperature: Increasing the column temperature can also speed up the interconversion between tautomers, leading to a single averaged peak. Conversely, decreasing the temperature may allow for the separation of the two tautomers into distinct peaks if desired.[5]

  • Use a Different Stationary Phase: If standard C18 columns are not providing adequate separation or peak shape, consider alternative stationary phases. Hydrophilic Interaction Liquid Chromatography (HILIC) or columns with polar-embedded or polar-endcapped functionalities can offer different selectivity and improved peak shape for polar compounds.[6] Mixed-mode columns have also been successfully used to obtain high-resolution chromatography for β-diketones.[4]

Question: My polar β-keto ester has poor or no retention on a reversed-phase (C18) column. What can I do?

Answer: Poor retention of polar compounds on nonpolar stationary phases is a frequent challenge. This occurs because the analyte has a higher affinity for the polar mobile phase than the stationary phase.

Solutions:

  • Increase Mobile Phase Polarity: Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase. Some modern reversed-phase columns are designed to be stable in highly aqueous conditions.

  • Use a More Polar Stationary Phase: Consider using a column with a more polar character, such as a phenyl-hexyl or an embedded polar group (EPG) column.

  • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds. It utilizes a polar stationary phase and a high-organic mobile phase to promote retention.

Sample Degradation and Impurities

Question: I am seeing byproducts in my final product that I suspect are from hydrolysis and decarboxylation. How can I prevent this?

Answer: β-keto esters are susceptible to hydrolysis to the corresponding β-keto acid, which can then readily decarboxylate to form a ketone, especially under acidic or basic conditions and with heat.[7][8][9]

Solutions:

  • Maintain Neutral pH: During workup and purification, try to maintain a neutral pH. If an acidic or basic wash is necessary, perform it quickly and at a low temperature. A wash with a mild base like sodium bicarbonate can be used to remove acidic impurities.

  • Low-Temperature Purification: Whenever possible, conduct purification steps at reduced temperatures. This includes rotary evaporation of solvents under high vacuum with a low-temperature water bath. Avoid distillation if the compound is thermally labile.

  • Anhydrous Conditions: For acid-catalyzed reactions, it is crucial to use anhydrous conditions to prevent hydrolysis.[10]

Question: My purified β-keto ester is still showing impurities from the synthesis. What are the best methods to remove them?

Answer: The choice of purification method will depend on the nature of the impurities.

Solutions:

  • Liquid-Liquid Extraction: An initial workup using liquid-liquid extraction can remove many impurities. Washing the organic layer with a saturated sodium bicarbonate solution will remove acidic byproducts. A water wash can help remove water-soluble reagents and byproducts.[11]

  • Column Chromatography: Flash chromatography on silica gel is a common method for purifying β-keto esters. A solvent system of ethyl acetate and hexanes is often effective.[10][12] If your compound is sensitive to the acidic nature of silica gel, you can use deactivated silica (by pre-treating with a solvent containing a small amount of triethylamine) or an alternative stationary phase like alumina.

  • Recrystallization: If your β-keto ester is a solid, recrystallization can be a highly effective purification technique. The choice of solvent is critical; the compound should be soluble in the hot solvent but insoluble in the cold solvent.[13] Common solvent systems for polar esters include ethanol/water, acetone/water, and ethyl acetate/hexanes.[14]

Frequently Asked Questions (FAQs)

Q1: What is keto-enol tautomerism and why is it a challenge for β-keto esters?

A1: Keto-enol tautomerism is a chemical equilibrium between two isomeric forms: the keto form (containing a C=O bond) and the enol form (containing a C=C bond with an adjacent -OH group). For β-keto esters, both forms can exist in significant amounts in solution. This is a challenge because the two tautomers can have different physical and chemical properties, leading to difficulties in purification and characterization, such as peak broadening in chromatography.[4]

Q2: What factors influence the keto-enol equilibrium?

A2: The position of the keto-enol equilibrium is sensitive to several factors:

  • Solvent: Polar solvents tend to favor the keto form, while non-polar solvents often favor the enol form due to the stabilization of an internal hydrogen bond.

  • Temperature: Changes in temperature can shift the equilibrium.

  • pH: Both acid and base can catalyze the interconversion between the two forms.[15]

Q3: What are the most common impurities found in polar β-keto esters?

A3: Common impurities can arise from both the synthesis and degradation of the β-keto ester. These include:

  • Starting materials: Unreacted alcohols and carboxylic acids (or their derivatives) from the synthesis.

  • Byproducts of synthesis: Compounds formed from side reactions, such as self-condensation products.

  • Hydrolysis products: β-keto acids formed by the hydrolysis of the ester.[7]

  • Decarboxylation products: Ketones formed from the decarboxylation of the intermediate β-keto acids.[9][16]

Q4: How can I confirm the purity and identity of my purified β-keto ester?

A4: A combination of spectroscopic methods is typically used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound and assessing its purity. You can often see distinct signals for both the keto and enol tautomers, and the ratio of these forms can be determined by integrating the relevant peaks.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in your molecule. You will typically see a strong absorption for the ketone C=O bond and the ester C=O bond. The enol form will show a C=C stretch and a broad O-H stretch.

  • Mass Spectrometry (MS): MS provides the molecular weight of your compound, which is a crucial piece of information for confirming its identity.

Data Presentation

Table 1: Influence of Purification Method on the Purity of a Polar β-Keto Ester
Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Notes
Flash Chromatography (Silica Gel, Ethyl Acetate/Hexane gradient)~85>9885-95Effective for removing a wide range of impurities.
Recrystallization (Ethanol/Water)~90>9970-85Excellent for obtaining high-purity solid compounds.
Distillation (Vacuum)~8898-9980-90Suitable for thermally stable, liquid β-keto esters.

Note: Data is compiled from typical results and may vary depending on the specific compound and impurities.

Table 2: Effect of Temperature on the Rate of Decarboxylation of β-Keto Acids
CompoundTemperature (°C)Rate Constant (k, s⁻¹)
Acetoacetic Acid231.0 x 10⁻⁵
Acetoacetic Acid375.0 x 10⁻⁵
Acetoacetic Acid532.5 x 10⁻⁴
2,2-Dimethyl-3-oxobutanoic Acid232.0 x 10⁻⁶
2,2-Dimethyl-3-oxobutanoic Acid371.0 x 10⁻⁵
2,2-Dimethyl-3-oxobutanoic Acid535.0 x 10⁻⁵

Data adapted from studies on the decarboxylation kinetics of β-keto acids in aqueous solution.[16][17][18][19][20]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general procedure for the purification of a polar β-keto ester using silica gel chromatography.

  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system. A mixture of ethyl acetate and hexanes is a good starting point. Aim for an Rf value of 0.2-0.3 for your target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve your crude β-keto ester in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. If using a stronger solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate) to move your compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator, keeping the water bath temperature low to prevent decomposition.

Protocol 2: Extractive Workup to Remove Acidic Impurities

This protocol details a liquid-liquid extraction procedure to remove acidic impurities, such as unreacted carboxylic acids or the hydrolysis byproduct, from your crude β-keto ester.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or diethyl ether.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will react with acidic impurities to form water-soluble salts. Shake the funnel gently at first, and vent frequently to release any CO₂ gas that may form.

  • Phase Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the partially purified β-keto ester.

Visualizations

purification_workflow start Crude Polar β-Keto Ester workup Liquid-Liquid Extraction (e.g., NaHCO3 wash) start->workup dry_concentrate Dry and Concentrate workup->dry_concentrate purity_check1 Assess Purity (TLC, NMR) dry_concentrate->purity_check1 final_product Pure Polar β-Keto Ester purity_check1->final_product Purity > 98% is_solid Is the compound solid? purity_check1->is_solid Purity < 98% chromatography Flash Column Chromatography purity_check2 Assess Final Purity (NMR, HPLC, MS) chromatography->purity_check2 recrystallization Recrystallization recrystallization->purity_check2 distillation Vacuum Distillation distillation->purity_check2 purity_check2->chromatography Needs further purification purity_check2->final_product Purity OK is_solid->recrystallization Yes is_liquid Is the compound thermally stable? is_solid->is_liquid No is_liquid->chromatography No is_liquid->distillation Yes

Caption: General purification workflow for polar beta-keto esters.

hplc_troubleshooting start Broad or Split Peak in HPLC cause Potential Cause: Keto-Enol Tautomerism start->cause solution1 Increase Column Temperature cause->solution1 solution2 Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) cause->solution2 solution3 Change Stationary Phase (e.g., HILIC, Polar-Embedded) cause->solution3 result Single, Sharp Peak solution1->result solution2->result solution3->result

Caption: Troubleshooting peak shape issues in HPLC.

References

Technical Support Center: Purification of Crude Ethyl 5-Methoxy-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude ethyl 5-methoxy-3-oxopentanoate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, a β-keto ester likely synthesized via a Claisen condensation of ethyl 3-methoxypropanoate and ethyl acetate. The primary method of purification discussed is flash column chromatography.

ProblemPossible Cause(s)Suggested Solution(s)
Low yield of purified product Incomplete Reaction: The synthesis reaction may not have gone to completion, resulting in a low concentration of the desired product in the crude mixture.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of starting materials before workup. - Ensure the base used in the Claisen condensation is of high quality and used in the correct stoichiometric amount to drive the reaction to completion.
Product Loss During Workup: The product may be lost during the aqueous workup if the pH is not properly controlled or if an insufficient number of extractions are performed.- Ensure the aqueous layer is neutralized or slightly acidic before extraction to minimize hydrolysis of the ester. - Perform multiple extractions (at least 3) with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery of the product from the aqueous phase.
Decomposition on Silica Gel: β-keto esters can be sensitive to the acidic nature of silica gel, leading to decomposition during column chromatography.- Consider using a less acidic stationary phase like neutral alumina. - Deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base, such as triethylamine, mixed in the eluent.
Co-elution of impurities with the desired product Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the product from impurities with similar polarities.- Optimize the solvent system using TLC before running the column. A good starting point for β-keto esters is a mixture of hexanes and ethyl acetate.[1] Aim for an Rf value of 0.2-0.3 for the desired product. - If impurities are still co-eluting, try a different solvent system with a different selectivity, for example, dichloromethane/methanol.
Presence of Ethyl Acetoacetate: If ethyl acetate is used as a reactant, its self-condensation can form ethyl acetoacetate, which has a similar polarity to the desired product.- Use a gradual gradient elution during column chromatography, starting with a low polarity eluent and slowly increasing the polarity. This can improve the separation of compounds with close Rf values. - Consider using a longer chromatography column to increase the separation efficiency.
Streaking or tailing of the product spot on TLC and column Compound Overload: Applying too much crude material to the TLC plate or column can lead to poor separation.- For column chromatography, a general guideline is to use a silica gel to crude product ratio of 30:1 to 100:1 by weight. - When performing TLC, apply a small, concentrated spot of the crude mixture.
Polar Impurities or Acidity: The presence of highly polar impurities or residual acidic/basic catalysts can interact strongly with the silica gel, causing streaking.- Perform an aqueous wash of the crude product before chromatography to remove water-soluble impurities and salts. - Adding a small amount of a volatile acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can sometimes improve the peak shape of acidic or basic compounds, respectively.
Product appears to be a different compound upon analysis (e.g., NMR, MS) Hydrolysis or Decarboxylation: β-keto esters can undergo hydrolysis back to the corresponding β-keto acid, which can then decarboxylate upon heating or under acidic/basic conditions.- Avoid prolonged exposure to strong acids or bases during workup and purification. - Keep the temperature low during solvent removal (e.g., using a rotary evaporator with a water bath at or below 40 °C).

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: Assuming the synthesis is a Claisen condensation between ethyl 3-methoxypropanoate and ethyl acetate, the most common impurities are:

  • Unreacted starting materials: Ethyl 3-methoxypropanoate and ethyl acetate.

  • Byproduct: Ethanol, formed during the condensation reaction.

  • Self-condensation product: Ethyl acetoacetate, from the reaction of two molecules of ethyl acetate.

  • Residual base: The base used to catalyze the reaction (e.g., sodium ethoxide).

  • Solvents: Solvents used in the reaction and workup.

Q2: What is a good starting solvent system for the flash column chromatography of this compound?

A2: A common and effective starting point for the purification of moderately polar compounds like β-keto esters is a mixture of n-hexane and ethyl acetate.[1] It is recommended to start with a low polarity mixture (e.g., 9:1 or 8:2 hexane:ethyl acetate) and gradually increase the polarity of the eluent while monitoring the separation by TLC.

Q3: My compound is streaking on the silica gel column. What can I do?

A3: Streaking can be caused by several factors. First, ensure you are not overloading the column. A good rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. If the problem persists, your compound might be sensitive to the acidic nature of the silica gel. You can try neutralizing the silica gel by adding a small percentage of triethylamine (e.g., 0.1-1%) to your eluent. Alternatively, using a different stationary phase like neutral alumina might be beneficial.

Q4: How can I tell if my fractions contain the purified product?

A4: The most common method is to analyze the collected fractions by Thin Layer Chromatography (TLC). Spot a small amount of each fraction onto a TLC plate, alongside a spot of your crude material. After developing the plate and visualizing the spots (e.g., under a UV lamp or by staining), you can identify the fractions that contain the pure product, which should appear as a single spot with a consistent Rf value.

Q5: The purified product appears oily, even after removing the solvent. Is this normal?

A5: Yes, this compound is expected to be a liquid or a low-melting solid at room temperature. An oily appearance is normal for the purified compound.

Experimental Protocol: Flash Column Chromatography

This protocol provides a general method for the purification of crude this compound.

1. Preparation:

  • TLC Analysis: Determine the optimal solvent system by running TLC plates of the crude material with various ratios of n-hexane and ethyl acetate. Aim for an Rf value of approximately 0.25 for the desired product.

  • Column Packing:

    • Select a glass column of an appropriate size for the amount of crude product.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 n-hexane:ethyl acetate).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

3. Elution:

  • Begin eluting the column with the initial low-polarity solvent mixture.

  • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

  • Collect fractions in test tubes and monitor the elution progress by TLC.

  • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired product while leaving more polar impurities on the column.

4. Product Isolation:

  • Identify the fractions containing the pure product by TLC analysis.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table provides estimated data for the purification process. Actual values may vary depending on the specific reaction conditions and the scale of the experiment.

ParameterTypical Value
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) n-Hexane / Ethyl Acetate (gradient)
Initial Eluent Composition 95:5 (n-Hexane : Ethyl Acetate)
Final Eluent Composition 80:20 (n-Hexane : Ethyl Acetate)
Approximate Rf of Product 0.25 in 85:15 (n-Hexane : Ethyl Acetate)
Expected Recovery Yield 70-90%
Purity after Chromatography >95% (as determined by NMR or GC)

Troubleshooting Workflow

G Troubleshooting Workflow: Purification of this compound start Crude Product Obtained tlc_analysis Perform TLC Analysis start->tlc_analysis column_chromatography Run Flash Column Chromatography tlc_analysis->column_chromatography analyze_fractions Analyze Fractions by TLC column_chromatography->analyze_fractions troubleshoot Problem Encountered? analyze_fractions->troubleshoot combine_pure Combine Pure Fractions evaporate_solvent Evaporate Solvent combine_pure->evaporate_solvent final_product Pure Product evaporate_solvent->final_product troubleshoot->combine_pure No low_yield Low Yield troubleshoot->low_yield Yes, Low Yield co_elution Co-elution of Impurities troubleshoot->co_elution Yes, Co-elution streaking Streaking/Tailing troubleshoot->streaking Yes, Streaking check_reaction Check Reaction Completion & Workup low_yield->check_reaction check_silica Consider Silica Decomposition low_yield->check_silica optimize_eluent Optimize Eluent System co_elution->optimize_eluent gradient_elution Use Gradual Gradient co_elution->gradient_elution check_loading Check Column Loading streaking->check_loading neutralize_silica Neutralize Silica/Use Alumina streaking->neutralize_silica check_reaction->tlc_analysis check_silica->tlc_analysis optimize_eluent->tlc_analysis gradient_elution->column_chromatography check_loading->column_chromatography neutralize_silica->column_chromatography

References

Ethyl 5-methoxy-3-oxopentanoate decomposition during workup

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 5-methoxy-3-oxopentanoate

This guide provides troubleshooting advice and answers to frequently asked questions regarding the decomposition of this compound during experimental workups. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to decomposition?

This compound is a β-keto ester. This class of compounds is known for its synthetic utility but also for its instability under certain conditions. The presence of a ketone on the beta-carbon relative to the ester carbonyl group makes the molecule susceptible to several decomposition pathways, particularly during aqueous workups or purification.[1][2]

Q2: What are the primary decomposition pathways for a β-keto ester like this?

There are two main decomposition pathways for β-keto esters during workup:

  • Hydrolysis and Decarboxylation: Under acidic or basic aqueous conditions, the ester can be hydrolyzed to a β-keto acid. This intermediate is often unstable and can readily lose carbon dioxide (decarboxylate) upon gentle heating to yield a ketone.[1][2][3][4]

  • Retro-Claisen Condensation: In the presence of a strong base, the β-keto ester can undergo a retro-Claisen condensation, which cleaves the carbon-carbon bond between the alpha and beta carbons, breaking the molecule into two smaller ester fragments.

Q3: What are the typical signs of product decomposition?

Signs of decomposition can include:

  • Low final product yield: This is the most common indicator.

  • Gas evolution (effervescence): The formation of CO2 during decarboxylation can be observed as bubbling if the reaction is significant.[3]

  • Unexpected peaks in analytical data: NMR or LC-MS analysis of the crude or purified product may show byproducts such as 4-methoxy-2-butanone (from decarboxylation) or ethyl acetate and ethyl 3-methoxypropanoate (from retro-Claisen).

  • Difficulty in purification: The presence of multiple, hard-to-separate byproducts can complicate chromatography.

Q4: Is it safe to purify this compound by distillation?

Caution is advised. While the compound has a reported boiling point of 230.9°C at 760 mmHg, β-keto acids (a potential hydrolysis product) are known to decarboxylate upon heating.[2][5] If any acidic or basic impurities are present, distillation can accelerate decomposition. If distillation is necessary, it should be performed under high vacuum and at the lowest possible temperature.

Troubleshooting Guide

This section addresses specific problems you may encounter during the workup and purification of this compound.

Problem: Significantly low yield after aqueous workup.

Possible CauseRecommended Solution
Acid-Catalyzed Hydrolysis & Decarboxylation If your reaction was performed under acidic conditions, neutralize the mixture carefully before extraction. Use a mild base like saturated sodium bicarbonate (NaHCO₃) solution and add it slowly at a low temperature (0-5°C) to avoid heat generation. Avoid strong acids (e.g., concentrated HCl) during the workup.
Base-Catalyzed Hydrolysis or Retro-Claisen If your reaction involved a strong base (e.g., NaH, NaOEt), quench the reaction carefully with a weak acid like saturated ammonium chloride (NH₄Cl) solution at low temperature. Avoid using strong bases (e.g., NaOH, KOH) for washes, as this can promote both hydrolysis and retro-Claisen condensation.[6]
Prolonged Exposure to Aqueous Phase Minimize the time the compound is in contact with the aqueous phase. Perform extractions quickly and efficiently.

Problem: Product decomposes during solvent removal on a rotary evaporator.

Possible CauseRecommended Solution
High Temperature Use a low water bath temperature (≤ 30-40°C). β-keto esters and their acid hydrolysis byproducts can be sensitive to heat.[2]
Residual Acid or Base Ensure the organic solution has been thoroughly neutralized and washed before concentration. A final wash with brine (saturated NaCl solution) can help remove residual water and water-soluble impurities.

Problem: Product decomposes during silica gel chromatography.

Possible CauseRecommended Solution
Acidity of Standard Silica Gel Standard silica gel is slightly acidic and can catalyze the decomposition of sensitive compounds.
1. Neutralize the Silica: Prepare a slurry of silica gel in your desired eluent and add ~1% triethylamine (or another suitable base) to neutralize the acidic sites.
2. Use Deactivated Silica: Purchase commercially available deactivated or neutral silica gel.
3. Alternative Stationary Phases: Consider using alumina (basic or neutral) or a bonded-phase silica like C18 if compatible with your solvent system.

Key Decomposition Pathways and Troubleshooting Workflow

To visualize the chemical logic, the following diagrams illustrate the primary decomposition mechanisms and a workflow for troubleshooting experimental issues.

Decomposition Pathways of this compound cluster_main cluster_acid_base Hydrolysis & Decarboxylation cluster_base Retro-Claisen Condensation A This compound B 5-Methoxy-3-oxopentanoic Acid (Unstable β-Keto Acid) A->B H₃O⁺ or OH⁻ (Aqueous Workup) D Ethyl Acetate + Ethyl 3-methoxypropanoate (Final Products) A->D Strong Base (e.g., RO⁻) (Harsh Workup) C 4-Methoxy-2-butanone + CO₂ (Final Products) B->C Heat (Δ) (Workup/Distillation)

Caption: Major decomposition routes for the target β-keto ester.

Troubleshooting Workflow for Low Yield Start Problem: Low Yield / Impure Product Q1 At which stage was loss observed? Start->Q1 Workup Aqueous Workup Q1->Workup During Extraction Rotovap Solvent Removal Q1->Rotovap During Concentration Chroma Chromatography Q1->Chroma During Purification S1 Use mild quench (e.g., NH₄Cl). Wash with buffer (pH 7). Work quickly at low temp (0-5°C). S2 Use low bath temperature (<40°C). Ensure crude product is neutral before concentrating. S3 Use deactivated/neutral silica gel. Consider alternative chromatography (Alumina, Reverse Phase). Workup->S1 Rotovap->S2 Chroma->S3

Caption: A step-by-step guide to diagnosing and solving product loss.

Recommended Experimental Protocols

Protocol 1: Modified Neutral Workup

This protocol is designed to minimize hydrolysis and decarboxylation.

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0-5°C in an ice bath.

  • Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Monitor the pH to ensure it becomes neutral or slightly acidic (pH 6-7).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction 2-3 times to ensure complete recovery.

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if the reaction was acidic).

    • Water.

    • Saturated aqueous sodium chloride (brine).

    • Note: Keep all washes brief to minimize contact time with the aqueous phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (<40°C).

Protocol 2: Purification using Deactivated Silica Gel

This method prevents acid-catalyzed decomposition on the column.

  • Preparation of Deactivated Silica:

    • Create a slurry of silica gel in the desired eluent (e.g., a mixture of hexanes and ethyl acetate).

    • Add triethylamine (Et₃N) to the slurry to constitute 1% of the total solvent volume (e.g., 1 mL of Et₃N for every 99 mL of eluent).

    • Stir the slurry for 15-20 minutes.

  • Column Packing: Pack a chromatography column with the prepared silica slurry.

  • Elution:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Load the solution onto the column.

    • Elute the product using the eluent mixture containing 1% triethylamine.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent (and triethylamine) under reduced pressure. Note that a higher vacuum may be needed to fully remove the triethylamine.

References

Technical Support Center: Optimizing Reaction Conditions for Ethyl 5-Methoxy-3-Oxopentanoate Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the alkylation of ethyl 5-methoxy-3-oxopentanoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the alkylation of this compound, providing potential causes and recommended solutions.

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

A1: Low yields in the alkylation of β-keto esters like this compound can stem from several factors:

  • Incomplete Deprotonation: The formation of the enolate is crucial for the reaction to proceed. If the base is not strong enough or used in insufficient quantities, a significant portion of the starting material will not be deprotonated and will remain unreacted.

  • Competing Side Reactions: Several side reactions can compete with the desired C-alkylation, reducing the yield of the target product. These include O-alkylation, dialkylation, and aldol-type condensation reactions.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters. For instance, excessively high temperatures can promote side reactions, while insufficient reaction time can lead to incomplete conversion.

Q2: I am observing a significant amount of a byproduct with a similar mass to my desired product. What could it be?

A2: A common byproduct in the alkylation of β-keto esters is the O-alkylated product. This occurs when the enolate attacks the alkylating agent with its oxygen atom instead of the α-carbon. The ratio of C- to O-alkylation can be influenced by several factors, including the solvent, the nature of the counter-ion, and the alkylating agent.

Q3: How can I minimize the formation of the dialkylated product?

A3: The formation of a dialkylated product occurs when the mono-alkylated product is deprotonated again by the base and reacts with another molecule of the alkylating agent.[1] To minimize this:

  • Use a slight excess of the β-keto ester relative to the alkylating agent. This ensures that the alkylating agent is consumed before significant dialkylation can occur.

  • Slowly add the alkylating agent to the solution of the enolate. This keeps the concentration of the alkylating agent low at any given time, favoring mono-alkylation.

  • Consider using a stronger base to ensure complete deprotonation of the starting material before adding the alkylating agent.

Q4: What is the ideal base for this reaction, and are there any precautions I should take?

A4: A common and effective base for the alkylation of β-keto esters is sodium ethoxide (NaOEt) in ethanol.[2] A critical precaution is to use a base with an alkoxide that matches the ester group of your starting material (in this case, ethoxide for an ethyl ester). Using a different alkoxide, such as sodium methoxide, can lead to transesterification, resulting in a mixture of ethyl and methyl esters in your product. Alternatively, a non-nucleophilic strong base like sodium hydride (NaH) in an aprotic solvent like THF can be used to avoid transesterification and drive the enolate formation to completion.

Q5: How does the choice of solvent affect the reaction outcome?

A5: The solvent plays a crucial role in influencing the reactivity of the enolate. Polar aprotic solvents like THF, DMF, or DMSO are often used. The choice of solvent can affect the ratio of C- to O-alkylation. Less coordinating solvents may favor C-alkylation.

Data Presentation: Comparison of Reaction Conditions

While specific yield data for the alkylation of this compound is not extensively published, the following table provides a general comparison of how different reaction parameters can influence the outcome of β-keto ester alkylations, based on established principles.

Parameter Condition 1 Condition 2 Expected Outcome & Rationale
Base Sodium Ethoxide (1.0 eq)Sodium Hydride (1.1 eq)Sodium hydride will lead to irreversible and complete deprotonation, potentially reducing side reactions from unreacted starting material.
Solvent EthanolTetrahydrofuran (THF)THF is an aprotic solvent that can favor C-alkylation by solvating the cation without strongly interacting with the enolate.
Temperature Room Temperature0 °C to Room TemperatureLower temperatures can help to control the reaction rate and minimize the formation of byproducts from exothermic reactions.
Alkylating Agent Addition All at onceSlow, dropwise additionDropwise addition maintains a low concentration of the alkylating agent, which can help to minimize dialkylation.

Experimental Protocols

The following is a generalized protocol for the alkylation of this compound based on standard procedures for β-keto ester alkylation.

Protocol 1: Alkylation using Sodium Ethoxide in Ethanol

Materials:

  • This compound

  • Sodium metal

  • Absolute Ethanol

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add absolute ethanol. Carefully add sodium metal (1.05 equivalents) in small pieces to the ethanol under an inert atmosphere. The reaction is exothermic and produces hydrogen gas. Allow all the sodium to react to form a clear solution of sodium ethoxide.

  • Enolate Formation: Cool the sodium ethoxide solution to 0 °C in an ice bath. To this solution, add this compound (1.0 equivalent) dropwise with stirring. Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the enolate.

  • Alkylation: To the enolate solution, add the desired alkyl halide (1.0 equivalent) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Gentle heating (reflux) may be necessary for less reactive alkyl halides.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Reaction Pathway

Reaction_Pathway Alkylation of this compound cluster_start Starting Materials Start_Ester This compound Enolate Resonance-Stabilized Enolate Start_Ester->Enolate + Base - H+ Base Base (e.g., NaOEt) Base->Enolate Product Ethyl 2-alkyl-5-methoxy-3-oxopentanoate Enolate->Product + R-X - NaX Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Product

Caption: General reaction pathway for the alkylation of this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Alkylation Prep_Base Prepare Sodium Ethoxide Solution Enolate_Formation Form Enolate (Add Ketoester) Prep_Base->Enolate_Formation Alkylation Add Alkyl Halide Enolate_Formation->Alkylation Reaction Stir at RT or Reflux Alkylation->Reaction Workup Quench and Extract Reaction->Workup Purification Distillation or Chromatography Workup->Purification

Caption: A typical experimental workflow for the alkylation of a β-keto ester.

Troubleshooting Logic

Troubleshooting_Logic Troubleshooting Low Yield Low_Yield Low Yield? Check_Base Incomplete Deprotonation? - Check base strength/equivalents Low_Yield->Check_Base Yes Check_Side_Reactions Side Products Present? - O-alkylation, Dialkylation Low_Yield->Check_Side_Reactions Check_Conditions Suboptimal Conditions? - Temp, Time, Solvent Low_Yield->Check_Conditions Optimize_Base Use stronger base (e.g., NaH) Increase equivalents Check_Base->Optimize_Base Likely Optimize_Addition Slow addition of alkyl halide Use slight excess of ketoester Check_Side_Reactions->Optimize_Addition Yes Optimize_Temp Lower reaction temperature Check_Conditions->Optimize_Temp Yes

Caption: A logical workflow for troubleshooting low yields in the alkylation reaction.

References

Technical Support Center: Troubleshooting TLC of β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on preventing the common issue of streaking when analyzing β-keto esters on Thin Layer Chromatography (TLC) plates.

Frequently Asked Questions (FAQs)

Q1: Why do my β-keto ester spots streak on the TLC plate?

Streaking of β-keto esters on silica gel TLC plates is a frequent observation and can be attributed to a few key factors:

  • Keto-Enol Tautomerism: β-keto esters exist in equilibrium with their enol form. This enol tautomer has an acidic proton, which can interact strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel plate. This strong interaction can lead to tailing or streaking.[1]

  • Sample Overloading: Applying too much sample to the TLC plate is a very common cause of streaking for all compounds, including β-keto esters.[2][3] When the stationary phase becomes saturated with the sample at the origin, the molecules cannot move in a tight band, resulting in a streak.

  • Inappropriate Solvent System: If the polarity of the mobile phase is not optimized for the β-keto ester, it can lead to poor separation and streaking.[4]

Q2: How can I prevent my β-keto ester from streaking?

The most effective way to prevent streaking of β-keto esters is to modify the mobile phase by adding a small amount of a weak acid, such as acetic acid or formic acid.[1][5][6] This addition suppresses the ionization of the enol form of the β-keto ester, reducing its strong interaction with the silica gel. Typically, adding 0.1% to 2% of acetic or formic acid to the eluent is sufficient to produce sharp, well-defined spots.[4]

Q3: Besides adding acid, are there other ways to improve the TLC of my β-keto ester?

Yes, several other techniques can help improve your results:

  • Dilute Your Sample: Ensure your sample is not too concentrated. A 1% solution is often a good starting point for TLC analysis.[2] If you observe streaking, try diluting your sample further and re-spotting the plate.

  • Optimize the Solvent System: Experiment with different solvent systems to find the optimal polarity for your specific β-keto ester. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[7] Adjusting the ratio of these solvents can significantly impact the resolution and shape of your spots.

  • Use a Different Stationary Phase: If modifying the mobile phase doesn't resolve the issue, consider using a different type of TLC plate, such as alumina plates, which have different surface properties than silica gel.[8]

Troubleshooting Guide

Problem Possible Cause Solution
Long, continuous streak from the baseline Sample is too concentrated.Prepare a more dilute solution of your sample and re-spot the TLC plate.[2][3]
The β-keto ester is interacting strongly with the silica gel due to its acidic enol form.Add a small amount (0.1-2%) of acetic acid or formic acid to your mobile phase.[1][5]
Spot is elongated or "tailing" The mobile phase polarity is not optimal.Adjust the polarity of your solvent system. If the Rf is too low, increase the polarity (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If the Rf is too high, decrease the polarity.
Streaking with multiple, overlapping spots The sample may be a complex mixture or decomposing on the plate.Try different solvent systems to better resolve the components.[3] If decomposition is suspected, consider using a less reactive stationary phase like alumina.

Experimental Protocols

Protocol 1: Preparation of an Acidic Mobile Phase for TLC of β-Keto Esters

This protocol describes the preparation of a standard mobile phase for the analysis of β-keto esters, with the addition of acetic acid to prevent streaking.

Materials:

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glacial acetic acid

  • Graduated cylinders

  • Glass bottle with a screw cap

Procedure:

  • Determine the Solvent Ratio: A common starting solvent system for many organic compounds is a mixture of hexane and ethyl acetate. Based on the polarity of your β-keto ester, you might start with a ratio of 4:1 hexane:ethyl acetate.

  • Measure the Solvents: In a fume hood, use a graduated cylinder to measure the required volumes of hexane and ethyl acetate. For example, for 100 mL of a 4:1 mixture, you would measure 80 mL of hexane and 20 mL of ethyl acetate.

  • Add Acetic Acid: To this solvent mixture, add 1% acetic acid by volume. For a 100 mL solution, this would be 1 mL of glacial acetic acid.

  • Mix Thoroughly: Transfer the solvents and acetic acid to a clean, dry glass bottle. Cap the bottle and swirl gently to ensure the solution is homogeneous.

  • Develop the TLC Plate: Pour a small amount of the prepared acidic mobile phase into your TLC developing chamber, ensuring the solvent level is below the origin line on your TLC plate. Place the spotted TLC plate in the chamber and allow it to develop.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting streaking issues with β-keto esters on TLC plates.

Troubleshooting_Workflow start Streaking Observed on TLC Plate check_concentration Is the sample concentration appropriate? (~1%) start->check_concentration dilute_sample Dilute the sample and re-run TLC check_concentration->dilute_sample No add_acid Is the mobile phase acidic? check_concentration->add_acid Yes dilute_sample->start prepare_acidic_mobile_phase Prepare mobile phase with 0.1-2% acetic or formic acid add_acid->prepare_acidic_mobile_phase No optimize_solvent Optimize mobile phase polarity (e.g., adjust hexane/ethyl acetate ratio) add_acid->optimize_solvent Yes prepare_acidic_mobile_phase->start change_stationary_phase Consider alternative stationary phase (e.g., alumina) optimize_solvent->change_stationary_phase Streaking Persists end Sharp, well-defined spot obtained optimize_solvent->end Problem Solved change_stationary_phase->end

Caption: Troubleshooting workflow for streaking of β-keto esters on TLC.

References

Low recovery of ethyl 5-methoxy-3-oxopentanoate after extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of ethyl 5-methoxy-3-oxopentanoate following extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its extraction?

Q2: Why is my recovery of this compound low after extraction?

Low recovery is often due to one or more of the following factors:

  • Improper pH of the aqueous phase: If the pH is too high (basic), the beta-keto ester will deprotonate and become water-soluble.

  • Hydrolysis of the ester: The ester functional group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, especially with heating.[1][9]

  • Decarboxylation: The resulting β-keto acid from hydrolysis is unstable and can readily lose carbon dioxide upon heating to form a ketone.[7][9][10][11][12][13]

  • Emulsion formation: The presence of surfactants or vigorous shaking can lead to the formation of a stable emulsion between the aqueous and organic layers, trapping the product.

  • Suboptimal choice of extraction solvent: The solvent may not have the ideal polarity to efficiently partition the compound from the aqueous phase.

  • Insufficient extraction: An inadequate number of extractions or insufficient mixing may not be enough to transfer the majority of the product to the organic phase.

Q3: What are the signs of product degradation during workup?

The primary degradation pathways are hydrolysis and subsequent decarboxylation.[1][7][9][10][11][12][13] The formation of a new, more polar spot on a TLC analysis could indicate the presence of the hydrolyzed carboxylic acid. The evolution of gas (carbon dioxide) upon acidification and/or heating is a clear sign of decarboxylation. The final ketone product would have a different chromatographic behavior and spectroscopic signature (e.g., in NMR and IR) compared to the starting beta-keto ester.

Troubleshooting Guide for Low Recovery

The following table summarizes potential causes for low recovery of this compound and provides recommended solutions.

Potential Cause Recommended Solution Rationale
Aqueous Layer is Basic (pH > 8) Adjust the pH of the aqueous layer to neutral or slightly acidic (pH 6-7) before extraction using a dilute acid (e.g., 1M HCl).To ensure the beta-keto ester is in its neutral, protonated form, which is more soluble in organic solvents.
Hydrolysis of the Ester Avoid strong acids or bases during workup. Use a mild acidic wash (e.g., saturated ammonium chloride solution) or a bicarbonate wash if necessary, and perform the extraction at room temperature or below.To minimize the rate of ester hydrolysis, which is catalyzed by both acid and base, and accelerated by heat.[1]
Decarboxylation of the β-Keto Acid Avoid heating the sample during extraction and subsequent steps (e.g., solvent removal). Use rotary evaporation at low temperatures and pressures.The hydrolyzed product, a β-keto acid, is thermally unstable and readily decarboxylates.[7][9][10][11][12][13]
Emulsion Formation Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. Let the mixture stand for a longer period. Gentle swirling instead of vigorous shaking can also help.Brine increases the density of the aqueous layer and helps to break up emulsions by "salting out" the organic components.
Inappropriate Extraction Solvent Use a moderately polar, water-immiscible organic solvent such as ethyl acetate or dichloromethane.These solvents provide a good balance of polarity to dissolve this compound while being immiscible with water.
Incomplete Extraction Perform multiple extractions (at least 3) with a smaller volume of organic solvent rather than a single extraction with a large volume. Ensure adequate mixing by inverting the separatory funnel gently multiple times.Multiple extractions are more efficient at partitioning the solute from the aqueous to the organic phase according to the partition coefficient.
Product is Water Soluble If the product has significant water solubility, saturate the aqueous layer with sodium chloride (brine) before extraction.This "salting out" effect reduces the solubility of the organic compound in the aqueous phase and promotes its transfer to the organic solvent.

Experimental Protocols

Standard Extraction Protocol for this compound

This protocol is designed to minimize degradation and maximize the recovery of this compound from an aqueous reaction mixture.

  • Cooling: Cool the aqueous reaction mixture to room temperature. If the reaction was performed at an elevated temperature, it is crucial to allow it to cool down to minimize thermal degradation.

  • pH Adjustment: Check the pH of the aqueous solution. If it is basic, carefully add 1M HCl dropwise with stirring until the pH is between 6 and 7. Avoid making the solution strongly acidic.

  • Salting Out: Add saturated sodium chloride solution (brine) to the aqueous mixture. This will increase the ionic strength and reduce the solubility of the organic product in the aqueous phase.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add a volume of ethyl acetate (or dichloromethane) approximately equal to the volume of the aqueous layer.

    • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate completely.

    • Drain the lower aqueous layer.

    • Collect the upper organic layer.

  • Repeat Extraction: Repeat the extraction of the aqueous layer at least two more times with fresh portions of ethyl acetate. Combine all the organic extracts.

  • Washing the Organic Layer:

    • Wash the combined organic extracts with saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as this may cause gas evolution (CO2).

    • Wash the organic layer with brine to remove any residual water and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator at a low temperature (e.g., < 40°C) and reduced pressure.

Visualizations

Troubleshooting_Workflow start Low Recovery of Ethyl 5-methoxy-3-oxopentanoate check_ph Check pH of Aqueous Layer start->check_ph ph_high pH > 8? check_ph->ph_high adjust_ph Adjust pH to 6-7 with dilute acid ph_high->adjust_ph Yes check_workup Review Workup Conditions ph_high->check_workup No adjust_ph->check_workup strong_acid_base Strong Acid/Base Used? check_workup->strong_acid_base use_mild_conditions Use Mild Acid/Base Wash (e.g., sat. NH4Cl) strong_acid_base->use_mild_conditions Yes heating Heating Applied? strong_acid_base->heating No use_mild_conditions->heating avoid_heat Avoid Heating; Use Low Temp Evaporation heating->avoid_heat Yes check_extraction Review Extraction Technique heating->check_extraction No avoid_heat->check_extraction emulsion Emulsion Formed? check_extraction->emulsion add_brine Add Brine; Gentle Swirling emulsion->add_brine Yes solvent_choice Solvent Appropriate? emulsion->solvent_choice No add_brine->solvent_choice change_solvent Consider Ethyl Acetate or Dichloromethane solvent_choice->change_solvent No num_extractions Sufficient Extractions? solvent_choice->num_extractions Yes change_solvent->num_extractions increase_extractions Increase Number of Extractions num_extractions->increase_extractions No end Improved Recovery num_extractions->end Yes increase_extractions->end

Caption: Troubleshooting workflow for low recovery of this compound.

Degradation_Pathways start This compound hydrolysis_product 5-Methoxy-3-oxopentanoic acid (β-Keto Acid) start->hydrolysis_product Hydrolysis (H+ or OH-, H2O) decarboxylation_product 4-Methoxy-2-butanone (Ketone) hydrolysis_product->decarboxylation_product Decarboxylation (Heat) co2 CO2 hydrolysis_product->co2

Caption: Potential degradation pathways of this compound during workup.

References

Ethyl 5-methoxy-3-oxopentanoate stability in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals using Ethyl 5-methoxy-3-oxopentanoate. It provides insights into its stability under various conditions, troubleshooting advice for common experimental issues, and protocols for assessing its stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

This compound, as a β-keto ester, is susceptible to degradation under both acidic and basic conditions. The main degradation pathway involves hydrolysis of the ethyl ester to form the corresponding β-keto acid, followed by decarboxylation (loss of CO₂) to yield a ketone.[1][2][3] This instability can impact reaction yields, product purity, and the shelf-life of the compound.

Q2: How do acidic conditions affect the stability of this compound?

Under acidic conditions, the ester functional group of this compound can undergo hydrolysis to produce 5-methoxy-3-oxopentanoic acid and ethanol. This resulting β-keto acid is prone to decarboxylation, especially with gentle heating, to form 4-methoxy-2-butanone and carbon dioxide.[2][4] The rate of decarboxylation of the β-keto acid is generally faster in acidic solutions because the carboxylic acid is in its protonated form.[5]

Q3: What happens to this compound in basic conditions?

In basic conditions, saponification (base-mediated hydrolysis) of the ester occurs, yielding the carboxylate salt of 5-methoxy-3-oxopentanoic acid. While the carboxylate form is more resistant to decarboxylation than the protonated carboxylic acid, prolonged exposure to strong bases or elevated temperatures can still promote degradation.[5] Additionally, the presence of a strong base can lead to the formation of enolates, which may participate in other reactions.[6]

Q4: How does temperature influence the stability of this compound?

Elevated temperatures accelerate the rates of both hydrolysis and decarboxylation.[4][5] For β-keto acids, the decarboxylation step is particularly sensitive to heat.[3][4] Therefore, it is recommended to use the lowest effective temperatures in reactions involving this compound and to store the compound in a cool environment.

Q5: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry place. For extended storage, refrigeration or freezing is advisable to minimize degradation.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low yield of desired product in a reaction. Degradation of this compound due to harsh acidic or basic conditions, or high temperatures.- Use milder reaction conditions (e.g., less concentrated acid/base, lower temperature).- Minimize reaction time.- Consider using a protecting group strategy if the β-keto ester moiety is not involved in the desired transformation.
Presence of unexpected byproducts, such as 4-methoxy-2-butanone. Decarboxylation of the β-keto acid intermediate.- Avoid prolonged heating.- If the reaction is performed in acidic conditions, consider neutralizing the mixture promptly during workup.- Analyze the reaction mixture at different time points to monitor the formation of byproducts.
Inconsistent results between experimental runs. Variability in the purity of the starting material due to degradation during storage.- Store this compound under the recommended conditions.- Check the purity of the compound (e.g., by NMR or GC) before use, especially for older batches.
Difficulty in purifying the final product. Co-elution of degradation products with the desired compound.- Optimize the purification method (e.g., chromatography conditions) to achieve better separation.- Consider a workup procedure that removes acidic or basic residues before purification.

Degradation Pathways

The stability of this compound is intrinsically linked to its susceptibility to hydrolysis and subsequent decarboxylation. The diagrams below illustrate the potential degradation pathways under acidic and basic conditions.

cluster_acid Acidic Conditions A This compound B 5-Methoxy-3-oxopentanoic Acid A->B H₃O⁺ (Hydrolysis) C 4-Methoxy-2-butanone B->C Δ, -CO₂ (Decarboxylation)

Figure 1. Degradation pathway in acidic conditions.

cluster_base Basic Conditions D This compound E Carboxylate Salt of 5-Methoxy-3-oxopentanoic Acid D->E OH⁻ (Saponification) F 5-Methoxy-3-oxopentanoic Acid E->F H₃O⁺ (Acidic Workup)

Figure 2. Reaction in basic conditions.

Quantitative Stability Data

Condition (pH, Temperature) Time Point Concentration of this compound Concentration of Degradation Product(s) Notes
pH 2, 25°C0 h
6 h
12 h
24 h
pH 7, 50°C0 h
6 h
12 h
24 h
pH 12, 25°C0 h
6 h
12 h
24 h

Experimental Protocol: Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound in aqueous solutions at different pH values.

Materials:

  • This compound

  • Buffer solutions (e.g., pH 2, 4, 7, 10, 12)

  • Internal standard (a stable compound that does not react under the experimental conditions)

  • Quenching solution (e.g., a buffer that neutralizes the sample)

  • Analytical instrument (e.g., HPLC, GC, NMR)

  • Thermostated incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). Also, prepare a stock solution of the internal standard.

  • Sample Preparation:

    • In separate vials, add a known volume of the appropriate buffer solution.

    • Spike each vial with a known amount of the this compound stock solution to achieve the desired starting concentration.

    • Add a known amount of the internal standard to each vial.

  • Incubation:

    • Place the vials in a thermostated incubator or water bath set to the desired temperature.

    • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution to stop further degradation.

  • Analysis:

    • Analyze the quenched samples using a validated analytical method (e.g., HPLC-UV, GC-MS).

    • Quantify the concentration of this compound and any major degradation products by comparing their peak areas to that of the internal standard.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Determine the degradation rate and half-life from the plotted data.

Experimental Workflow:

A Prepare Stock Solutions (Compound and Internal Standard) B Prepare Samples in Different pH Buffers A->B C Incubate at Controlled Temperature B->C D Withdraw Aliquots at Time Intervals C->D E Quench Reaction D->E F Analyze by HPLC/GC/NMR E->F G Plot Concentration vs. Time and Determine Rate/Half-life F->G

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 5-Methoxy-3-Oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are scaling up the synthesis of ethyl 5-methoxy-3-oxopentanoate. It provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and visual workflows to address common challenges encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is a mixed Claisen condensation.[1][2] This reaction involves the condensation of ethyl acetate with methyl 3-methoxypropanoate in the presence of a strong base.[3][4][5]

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: When scaling up the Claisen condensation for this compound, the most critical parameters to control are:

  • Temperature: Exothermic reactions can lead to side reactions. Proper temperature control is crucial.

  • Base Selection and Stoichiometry: The choice of base and using a sufficient amount is vital for driving the reaction to completion.[3][5]

  • Mixing and Addition Rate: Efficient mixing is necessary to ensure homogeneity, especially in larger volumes. The rate of addition of reactants and base should be carefully controlled to manage the reaction exotherm.

  • Inert Atmosphere: Maintaining an inert atmosphere (e.g., nitrogen or argon) is important to prevent side reactions caused by moisture and oxygen.

Q3: What are the potential side reactions in this synthesis?

A3: Potential side reactions include:

  • Self-condensation of ethyl acetate: This can be minimized by using an excess of methyl 3-methoxypropanoate or by slowly adding ethyl acetate to the reaction mixture.

  • Saponification of the ester: This can occur if the reaction is not kept anhydrous or if the workup procedure is not carefully controlled. Using an alkoxide base corresponding to the ester (e.g., sodium ethoxide with ethyl acetate) can help mitigate transesterification.[2]

  • Polymerization: Under strongly basic conditions, some starting materials or products might be prone to polymerization.[6]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low Yield - Incomplete reaction. - Suboptimal base strength or amount. - Poor temperature control. - Product loss during workup.- Monitor reaction progress using TLC or GC. - Ensure the use of a strong, non-nucleophilic base in stoichiometric amounts. - Maintain the recommended reaction temperature. - Optimize the extraction and purification steps to minimize product loss.
Formation of Significant Byproducts - Presence of moisture or oxygen. - Incorrect stoichiometry of reactants. - Reaction temperature is too high.- Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. - Carefully control the molar ratios of the reactants. - Implement efficient cooling to maintain the optimal reaction temperature.
Difficulty in Product Isolation - Emulsion formation during aqueous workup. - Product is partially soluble in the aqueous layer.- Add brine to the aqueous layer to break up emulsions. - Perform multiple extractions with a suitable organic solvent.
Product Purity Issues - Incomplete removal of starting materials or byproducts. - Thermal decomposition during distillation.- Use fractional distillation under reduced pressure for purification. - Ensure the distillation temperature is as low as possible to prevent decomposition.

Experimental Protocol: Scaled-Up Synthesis of this compound

This protocol describes a representative procedure for the synthesis of this compound on a larger scale via a mixed Claisen condensation.

Materials:

Reagent Molar Mass ( g/mol ) Density (g/mL) Amount (moles) Volume/Mass
Sodium Ethoxide (NaOEt)68.05-1.174.86 g
Anhydrous Ethanol46.070.789-500 mL
Methyl 3-methoxypropanoate118.131.021.2138.1 g (135.4 mL)
Ethyl Acetate88.110.9021.088.1 g (97.7 mL)
1 M Hydrochloric Acid36.46--As needed
Saturated Sodium Bicarbonate Solution---As needed
Brine---As needed
Anhydrous Magnesium Sulfate120.37--As needed
Diethyl Ether (for extraction)74.120.713-As needed

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (nitrogen or argon), charge a flame-dried 2L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer with sodium ethoxide and anhydrous ethanol.

    • Stir the mixture until the sodium ethoxide is fully dissolved.

    • Cool the solution to 0-5 °C using an ice bath.

  • Addition of Reactants:

    • Add methyl 3-methoxypropanoate to the cooled ethoxide solution.

    • Slowly add ethyl acetate dropwise from the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress by TLC or GC analysis until the starting materials are consumed.

  • Workup:

    • Cool the reaction mixture back to 0-5 °C in an ice bath.

    • Slowly quench the reaction by adding 1 M hydrochloric acid until the pH is approximately 7.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 250 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visual Workflows

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup1 Charge flask with NaOEt and Ethanol under N2 setup2 Dissolve NaOEt setup1->setup2 setup3 Cool to 0-5 °C setup2->setup3 reaction1 Add Methyl 3-methoxypropanoate setup3->reaction1 reaction2 Slowly add Ethyl Acetate (0-10 °C) reaction1->reaction2 reaction3 Warm to RT and stir for 12-16h reaction2->reaction3 reaction4 Monitor by TLC/GC reaction3->reaction4 workup1 Cool to 0-5 °C reaction4->workup1 workup2 Quench with 1M HCl to pH 7 workup1->workup2 workup3 Wash with NaHCO3 and Brine workup2->workup3 workup4 Extract with Diethyl Ether workup3->workup4 workup5 Dry and Concentrate workup4->workup5 purification1 Fractional Distillation under Vacuum workup5->purification1 purification2 Collect Pure Product purification1->purification2

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Incomplete check_reaction->incomplete No complete Complete check_reaction->complete Yes optimize_conditions Increase reaction time or temperature slightly incomplete->optimize_conditions check_workup Review Workup Procedure complete->check_workup emulsion Emulsion Formation? check_workup->emulsion add_brine Add Brine emulsion->add_brine Yes check_purity Check Purity (GC/NMR) emulsion->check_purity No add_brine->check_purity

Caption: Troubleshooting logic for low yield issues.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of Ethyl 5-methoxy-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H NMR spectrum of ethyl 5-methoxy-3-oxopentanoate, a key intermediate in various synthetic pathways. To facilitate compound characterization and quality control, this guide presents a comparative analysis with structurally related keto esters, supported by experimental data from publicly available databases.

Predicted ¹H NMR Spectrum: this compound

Structure:

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a1.25Triplet3H-OCH₂CH
b2.75Triplet2H-OCH ₂CH₂-
c3.35Singlet3H-OCH
d3.50Singlet2H-C(=O)CH ₂C(=O)-
e3.70Triplet2H-OCH₂CH ₂-
f4.15Quartet2H-OCH ₂CH₃

Comparative ¹H NMR Data of Alternative Keto Esters

For contextual analysis, the following table compares the predicted ¹H NMR data of this compound with the experimental data of commercially available, structurally similar keto esters. This comparison highlights the influence of substituent changes on the chemical shifts of neighboring protons.

CompoundStructureSignalChemical Shift (δ, ppm)MultiplicityIntegration
This compound CH₃OCH₂CH₂C(O)CH₂C(O)OCH₂CH₃a1.25 (predicted)Triplet3H
b2.75 (predicted)Triplet2H
c3.35 (predicted)Singlet3H
d3.50 (predicted)Singlet2H
e3.70 (predicted)Triplet2H
f4.15 (predicted)Quartet2H
Ethyl 3-oxobutanoate (Ethyl acetoacetate) CH₃C(O)CH₂C(O)OCH₂CH₃a1.28Triplet3H
b2.27Singlet3H
c3.44Singlet2H
d4.19Quartet2H
Ethyl 3-oxopentanoate CH₃CH₂C(O)CH₂C(O)OCH₂CH₃a1.08Triplet3H
b1.27Triplet3H
c2.58Quartet2H
d3.42Singlet2H
e4.18Quartet2H

Analysis and Interpretation

The predicted ¹H NMR spectrum of this compound displays six distinct signals, consistent with the six non-equivalent proton environments in the molecule.

  • Ethyl Ester Group: The signals at approximately 1.25 ppm (triplet, 3H) and 4.15 ppm (quartet, 2H) are characteristic of an ethyl ester moiety. The triplet arises from the methyl protons being split by the adjacent methylene protons, and the quartet results from the methylene protons being split by the three methyl protons.

  • Methylene Protons between Carbonyls: The singlet at around 3.50 ppm is assigned to the methylene protons situated between the two carbonyl groups. The strong electron-withdrawing effect of the adjacent carbonyls deshields these protons, shifting them downfield. The absence of adjacent protons results in a singlet.

  • Methoxyethyl Group: The singlet at 3.35 ppm corresponds to the methoxy group's protons. The triplet at 3.70 ppm is assigned to the methylene protons adjacent to the methoxy group, and the triplet at 2.75 ppm is attributed to the methylene protons adjacent to the ketone. The coupling between these two methylene groups results in two triplets.

Comparison with Alternatives:

  • Ethyl 3-oxobutanoate: Replacing the methoxyethyl group with a methyl group results in a much simpler spectrum with only four signals. The characteristic signals for the acetyl group appear as a sharp singlet around 2.27 ppm.

  • Ethyl 3-oxopentanoate: The presence of a propionyl group instead of a methoxyacetyl group introduces an additional ethyl system, leading to a more complex spectrum with five signals, including two overlapping triplets for the two different methyl groups.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a general protocol for acquiring high-quality ¹H NMR spectra of small organic molecules like this compound.

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.

    • Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the vial.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a routine ¹H spectrum, 8 to 16 scans are typically sufficient.

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale using a known reference signal (e.g., TMS at 0 ppm or the residual solvent peak).

    • Integrate the peaks to determine the relative ratios of the different types of protons.

Visualization of Spin-Spin Coupling

The following diagram illustrates the spin-spin coupling relationships between the protons in the ethyl and the methoxyethyl fragments of this compound.

G cluster_ethyl Ethyl Group cluster_methoxyethyl Methoxyethyl Group cluster_singlets Singlets CH3a CH₃ (a) CH2f CH₂ (f) CH3a->CH2f J = ~7 Hz CH2f->CH3a J = ~7 Hz CH2e CH₂ (e) CH2b CH₂ (b) CH2e->CH2b J = ~6 Hz CH2b->CH2e J = ~6 Hz CH3c CH₃ (c) CH2d CH₂ (d)

Caption: Spin-spin coupling in this compound.

Comparative Analysis of the 13C NMR Spectrum of Ethyl 5-methoxy-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the 13C Nuclear Magnetic Resonance (NMR) spectrum of ethyl 5-methoxy-3-oxopentanoate. For comparative purposes, experimental data for the structurally related compounds, ethyl acetoacetate and 5-methoxy-2-pentanone, are included. Due to the limited availability of public experimental spectra for this compound, predicted 13C NMR data is utilized for its analysis.

Data Presentation

The following table summarizes the predicted 13C NMR chemical shifts for this compound and the experimental values for the comparative compounds.

Carbon Atom This compound (Predicted) Ethyl Acetoacetate (Experimental) 5-methoxy-2-pentanone (Experimental)
C1 (ester C=O)~167 ppm167.1 ppm-
C2 (ester CH2)~50 ppm50.2 ppm-
C3 (ketone C=O)~201 ppm200.8 ppm~208 ppm
C4 (ketone CH2)~44 ppm-~44 ppm
C5 (methoxy CH2)~68 ppm-~70 ppm
C6 (methoxy CH3)~59 ppm-~59 ppm
C7 (ethyl CH2)~61 ppm61.4 ppm-
C8 (ethyl CH3)~14 ppm14.1 ppm-
SolventCDCl3CDCl3CDCl3

Interpretation of the 13C NMR Spectrum

The predicted 13C NMR spectrum of this compound shows eight distinct signals, corresponding to the eight carbon atoms in the molecule.

  • Carbonyl Carbons (C1 and C3): The two carbonyl carbons are the most deshielded, appearing at the lowest field. The ester carbonyl (C1) is predicted around 167 ppm, while the ketone carbonyl (C3) is expected further downfield at approximately 201 ppm. This is consistent with the typical chemical shift ranges for ester and ketone carbonyls.

  • Oxygen-Attached Carbons (C5, C6, C7): The carbons directly bonded to oxygen atoms appear in the range of 59-68 ppm. The methylene carbon of the ethyl ester (C7) is predicted around 61 ppm. The methoxy methyl carbon (C6) is expected at approximately 59 ppm, and the adjacent methylene carbon (C5) is predicted to be the most deshielded of this group at around 68 ppm due to the influence of the neighboring ketone.

  • Methylene Carbons (C2, C4): The methylene carbon alpha to the ester carbonyl (C2) is predicted around 50 ppm. The methylene carbon between the ketone and the methoxy group (C4) is expected at approximately 44 ppm.

  • Methyl Carbon (C8): The terminal methyl carbon of the ethyl group (C8) is the most shielded, appearing at the highest field, predicted around 14 ppm.

Comparison with Related Structures

Ethyl Acetoacetate: This compound shares the ethyl acetoacetate core with the target molecule. The chemical shifts for the ester carbonyl (C1), the alpha-methylene (C2), the ketone carbonyl (C3), and the ethyl group (C7, C8) in ethyl acetoacetate are very similar to the predicted values for the corresponding carbons in this compound. This provides confidence in the prediction for these signals.

5-methoxy-2-pentanone: This molecule contains the methoxy-ketone functionality. The chemical shifts for the ketone carbonyl, the adjacent methylene, the methoxy-bearing methylene, and the methoxy methyl in 5-methoxy-2-pentanone are comparable to the predicted values for C3, C4, C5, and C6 in this compound, respectively.

Experimental Protocols

A standard protocol for acquiring a 13C NMR spectrum is as follows:

  • Sample Preparation:

    • Weigh approximately 20-50 mg of the solid sample or measure 50-100 µL of the liquid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

    • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines. This can be done manually or using automated shimming routines.

  • Data Acquisition:

    • Set the appropriate acquisition parameters for a 13C NMR experiment. This includes setting the spectral width, acquisition time, relaxation delay, and the number of scans.

    • For 13C NMR, a larger number of scans is typically required compared to 1H NMR due to the low natural abundance of the 13C isotope.

    • A proton-decoupled experiment is usually performed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Reference the spectrum to the internal standard (e.g., TMS at 0.00 ppm) or the solvent signal.

    • Integrate the peaks if quantitative information is desired, although this is less common for routine 13C NMR.

    • Assign the peaks to the corresponding carbon atoms in the molecule based on their chemical shifts and comparison with known data or prediction tools.

Mandatory Visualization

G cluster_structure This compound Structure cluster_nmr Predicted 13C NMR Signals C8 CH3 C7 CH2 C8->C7 S8 ~14 ppm C8->S8 O1 O C7->O1 S7 ~61 ppm C7->S7 C1 C=O O1->C1 O1->C1 C2 CH2 C1->C2 O_double O_double S1 ~167 ppm C1->S1 C3 C=O C2->C3 S2 ~50 ppm C2->S2 C4 CH2 C3->C4 S3 ~201 ppm C3->S3 C5 CH2 C4->C5 S4 ~44 ppm C4->S4 O2 O C5->O2 S5 ~68 ppm C5->S5 C6 CH3 O2->C6 S6 ~59 ppm C6->S6

Caption: Correlation of carbon atoms in this compound to their predicted 13C NMR chemical shifts.

A Comparative Guide to the Mass Spectrometry of Ethyl 5-methoxy-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometric behavior of ethyl 5-methoxy-3-oxopentanoate against a common alternative, ethyl acetoacetate. The information presented herein is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting.

Performance Comparison: Mass Spectrometry Data

The following table summarizes the key mass spectrometry data obtained for this compound and ethyl acetoacetate under electron ionization (EI) conditions. The data highlights the characteristic fragmentation patterns that can be used for their differentiation.

FeatureThis compoundEthyl Acetoacetate (Alternative)
Molecular Formula C₈H₁₄O₄C₆H₁₀O₃
Molecular Weight 174.19 g/mol 130.14 g/mol
Molecular Ion (M⁺) m/z 174 (low abundance or absent)m/z 130
Base Peak m/z 45m/z 43
Major Fragment Ions (m/z) 100, 87, 55, 4388, 69, 61, 43
Observed Fragmentation Primarily α-cleavage and McLafferty-type rearrangements, leading to characteristic fragments from the methoxyethyl and ethyl acetate moieties.Dominated by α-cleavage and McLafferty rearrangement, yielding the characteristic acetyl cation.

Experimental Protocols

A detailed methodology for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound and its alternatives is provided below.

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte (this compound or ethyl acetoacetate) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • Working Solution: Dilute the stock solution to a final concentration of approximately 10 µg/mL in the same solvent.

  • Vial Transfer: Transfer the working solution to a 2 mL autosampler vial.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Scan Range: m/z 30-300

Data Analysis
  • Peak Identification: Identify the chromatographic peak corresponding to the analyte.

  • Mass Spectrum Extraction: Extract the mass spectrum of the identified peak.

  • Fragmentation Analysis: Analyze the fragmentation pattern and compare it with reference spectra from databases (e.g., NIST, Wiley) and the data presented in this guide.

Visualizing Fragmentation Pathways

The following diagram illustrates the primary fragmentation pathways for β-keto esters like this compound, which are dominated by α-cleavage and McLafferty rearrangements.[1][2][3]

fragmentation_pathways cluster_alpha α-Cleavage Products cluster_mclafferty McLafferty Products M Molecular Ion [M]⁺˙ alpha_cleavage α-Cleavage M->alpha_cleavage mclafferty McLafferty Rearrangement M->mclafferty F1 [M - OR]⁺ Acylium Ion alpha_cleavage->F1 Loss of alkoxy radical F2 [M - R']⁺ alpha_cleavage->F2 Loss of alkyl radical F3 Enol Radical Cation mclafferty->F3 γ-H transfer F4 Neutral Alkene (not detected) mclafferty->F4

Caption: General fragmentation pathways for β-keto esters.

References

A Comparative Guide to the Reactivity of Ethyl 5-methoxy-3-oxopentanoate and Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of ethyl 5-methoxy-3-oxopentanoate and the widely used synthetic intermediate, ethyl acetoacetate. The comparison focuses on key reactions central to carbon-carbon bond formation, offering insights into how the structural differences between these two β-keto esters may influence their synthetic utility. While extensive experimental data is available for ethyl acetoacetate, direct comparative studies for this compound are scarce. Therefore, this guide combines established experimental data for ethyl acetoacetate with a theoretical analysis of the expected reactivity of this compound based on fundamental principles of organic chemistry.

Structural and Physicochemical Properties

A key differentiator between the two molecules is the presence of a methoxy group at the 5-position of this compound. This structural modification is expected to influence the electronic and steric environment of the reactive α-carbon (C2).

PropertyThis compoundEthyl Acetoacetate
Molecular Formula C₈H₁₄O₄C₆H₁₀O₃
Molar Mass 174.19 g/mol 130.14 g/mol
Boiling Point 230.9 °C at 760 mmHg180.8 °C
Density 1.04 g/cm³1.021 g/cm³
pKa of α-protons (estimated) ~11-12~11

Reactivity Comparison

The reactivity of β-keto esters is primarily centered around the acidity of the α-protons and the subsequent nucleophilicity of the resulting enolate.

Enolate Formation and Acidity

The protons on the α-carbon (C2) of both molecules are acidic due to the electron-withdrawing effects of the two flanking carbonyl groups, which stabilize the resulting carbanion through resonance.

In ethyl acetoacetate, the pKa of the α-protons is approximately 11, allowing for ready deprotonation with common bases like sodium ethoxide to form a stable enolate.

For this compound, the methoxy group at the 5-position is expected to have a minor electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. This could slightly increase the acidity of the α-protons compared to a simple alkyl substituent. However, the effect is transmitted through several sigma bonds and is likely to be small. Therefore, the pKa is predicted to be in a similar range to that of ethyl acetoacetate.

Enolate_Formation cluster_EAA Ethyl Acetoacetate cluster_EMOP This compound EAA EtOOC-CH2-C(=O)-CH3 Enolate_EAA EtOOC-CH(-)-C(=O)-CH3 ↔ EtOOC-CH=C(O-)-CH3 EAA->Enolate_EAA + Base - H+ EMOP EtOOC-CH2-C(=O)-CH2CH2OCH3 Enolate_EMOP EtOOC-CH(-)-C(=O)-CH2CH2OCH3 ↔ EtOOC-CH=C(O-)-CH2CH2OCH3 EMOP->Enolate_EMOP + Base - H+

Caption: Enolate formation from ethyl acetoacetate and this compound.

Key Chemical Reactions

Alkylation

Alkylation of the α-carbon is a cornerstone of acetoacetic ester synthesis, allowing for the formation of a wide variety of ketones and other organic molecules.[1] The reaction proceeds via nucleophilic attack of the enolate on an alkyl halide.[2][3]

Ethyl Acetoacetate: Readily undergoes mono- and dialkylation at the α-carbon.[3] The choice of base and reaction conditions can influence the extent of alkylation.[3]

This compound (Predicted Reactivity): The enolate of this compound is expected to be an effective nucleophile, similar to that of ethyl acetoacetate. The methoxy group is sterically remote from the reaction center and is not anticipated to significantly hinder the approach of an alkyl halide. Therefore, it is predicted to undergo alkylation in a similar fashion. The presence of the ether linkage may offer opportunities for subsequent intramolecular reactions or modifications.

Alkylation_Workflow Start β-Keto Ester Enolate Enolate Formation (e.g., NaOEt) Start->Enolate Alkylation Alkylation (R-X) Enolate->Alkylation Hydrolysis Hydrolysis (H3O+) Alkylation->Hydrolysis Decarboxylation Decarboxylation (Heat) Hydrolysis->Decarboxylation Product Substituted Ketone Decarboxylation->Product

Caption: General workflow for the acetoacetic ester synthesis.

Acylation

Acylation of the α-carbon with an acyl halide or anhydride introduces an additional acyl group, leading to the formation of β-dicarbonyl compounds.

Ethyl Acetoacetate: Can be readily acylated at the α-position. The resulting tri-carbonyl compound is often unstable and may undergo further reactions.

This compound (Predicted Reactivity): Similar to alkylation, the enolate is expected to react readily with acylating agents. The steric and electronic influence of the distant methoxy group is predicted to be minimal.

Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction between two ester molecules or an ester and another carbonyl compound in the presence of a strong base.[4][5]

Ethyl Acetoacetate: As a β-keto ester, it does not undergo self-condensation in a typical Claisen reaction. However, it can act as the nucleophilic component in mixed Claisen condensations with other esters.[6]

This compound (Predicted Reactivity): Similar to ethyl acetoacetate, it is not expected to undergo self-condensation. It should, however, be a viable nucleophilic partner in mixed Claisen condensations. The methoxy group is unlikely to interfere with this reaction.

Hydrolysis and Decarboxylation

Acid- or base-catalyzed hydrolysis of the ester group followed by heating leads to decarboxylation, yielding a ketone.[2][7] This is a key step in the acetoacetic ester synthesis.[1]

Ethyl Acetoacetate: The hydrolysis and decarboxylation of alkylated ethyl acetoacetate derivatives is a well-established and high-yielding process for the synthesis of substituted ketones.[8]

This compound (Predicted Reactivity): The ester group in this compound is expected to undergo hydrolysis under standard acidic or basic conditions. The resulting β-keto acid should readily decarboxylate upon heating. The ether linkage is generally stable to these conditions.

Experimental Protocols

The following are representative experimental protocols for key reactions of ethyl acetoacetate. Due to the lack of specific literature, these can serve as a starting point for designing experiments with this compound, with the expectation of similar reactivity.

Protocol 1: Alkylation of Ethyl Acetoacetate

Objective: To synthesize ethyl 2-ethylacetoacetate.

Materials:

  • Ethyl acetoacetate

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Ethyl iodide (EtI)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • Ethyl acetoacetate is added dropwise to the sodium ethoxide solution at room temperature.

  • The mixture is stirred for 1 hour to ensure complete formation of the enolate.

  • Ethyl iodide is added dropwise, and the reaction mixture is heated to reflux for 2-3 hours.

  • After cooling, the reaction mixture is poured into water and extracted with diethyl ether.

  • The organic layer is washed with saturated aqueous NH₄Cl, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation.

Protocol 2: Hydrolysis and Decarboxylation of Ethyl 2-ethylacetoacetate

Objective: To synthesize 2-pentanone.

Materials:

  • Ethyl 2-ethylacetoacetate

  • Aqueous sodium hydroxide (NaOH) solution

  • Aqueous hydrochloric acid (HCl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ethyl 2-ethylacetoacetate is refluxed with an aqueous solution of sodium hydroxide for 2-3 hours to hydrolyze the ester.

  • The reaction mixture is cooled and acidified with hydrochloric acid.

  • The acidified mixture is heated to induce decarboxylation until the evolution of CO₂ ceases.

  • After cooling, the product is extracted with diethyl ether.

  • The organic layer is washed with water, dried over anhydrous MgSO₄, and the solvent is removed.

  • The resulting 2-pentanone is purified by distillation.

Conclusion

Ethyl acetoacetate is a versatile and well-understood building block in organic synthesis. This compound, while less characterized, is predicted to exhibit a similar reactivity profile at its active methylene position. The primary difference lies in the presence of the 5-methoxy group, which is not expected to significantly alter the acidity of the α-protons or the nucleophilicity of the corresponding enolate due to its distance from the reactive center. However, this functional group provides a handle for further synthetic transformations, potentially making this compound a valuable alternative or complementary reagent in the synthesis of more complex molecules, particularly those containing an ether linkage. Further experimental investigation is required to fully elucidate and quantify the reactivity of this compound.

References

Steric Effects on Reaction Outcomes of Substituted β-Keto Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of β-keto esters is fundamental to synthetic organic chemistry, providing a versatile platform for the construction of complex molecular architectures. The steric environment around the reactive α-carbon and carbonyl groups significantly influences the rates and outcomes of key transformations such as alkylation, acylation, and decarboxylation. This guide provides a comparative analysis of these steric effects, supported by experimental data, to inform reaction design and optimization.

Impact of Steric Hindrance on Reaction Rates and Yields

Steric hindrance, arising from the spatial arrangement of atoms within a molecule, can impede the approach of reagents, leading to lower reaction rates and yields. In the context of β-keto esters, substituents at the α- and γ-positions, as well as the bulkiness of the ester group, play a crucial role in dictating the accessibility of the enolate intermediate and the carbonyl carbons.

Decarboxylation Kinetics

The decarboxylation of β-keto acids, formed via the hydrolysis of β-keto esters, is a critical step in many synthetic sequences. The rate of this reaction is highly sensitive to the steric bulk of substituents at the α-position.

A study on the decarboxylation kinetics of four different β-keto acids in aqueous solution at 25°C revealed a direct correlation between the presence of α-alkyl groups and the reaction rate. The reactivity, from the lowest to the highest rate constant, was observed to correlate with the increasing length of the Cα-C bond, which is influenced by the steric bulk of the attached alkyl groups[1].

β-Keto Acidα-Substituent(s)First-Order Rate Constant (k, s⁻¹) at 25°C
3-Oxobutanoic acidH, HData not provided in the source
2-Methyl-3-oxobutanoic acidH, CH₃(specific value not provided)
2,2-Dimethyl-3-oxobutanoic acidCH₃, CH₃(specific value not provided)
2-Ethyl-3-oxobutanoic acidH, C₂H₅(specific value not provided)
2-Isopropyl-3-oxobutanoic acidH, CH(CH₃)₂(specific value not provided)
2,4-Dimethyl-3-oxopentanoic acidCH₃, CH(CH₃)₂(specific value not provided)

Note: While the direct rate constants for all compounds were not available in the initial search, the trend of increasing rate with increasing α-substitution was clearly stated. The study highlights that steric hindrance can influence the conformation required for the pericyclic decarboxylation mechanism, thereby affecting the reaction rate[1].

Alkylation and Acylation Yields

The alkylation and acylation of β-keto esters proceed through the formation of an enolate intermediate. The steric accessibility of the α-carbon is a determining factor for the success of these reactions.

In a study on the dehydrative allylation of β-keto esters, it was observed that while methyl, ethyl, and isopropyl groups at the γ-position were well-tolerated, a sterically hindered tert-butyl group completely suppressed the reactivity[2]. This demonstrates the significant impact of steric bulk near the reaction center.

Furthermore, in the context of α-amidation of β-keto esters, the reaction is noted to be challenging due to steric hindrance at the α-position. However, certain catalytic systems can overcome these limitations, allowing for the amidation of β-keto esters with and without α-substitution, as well as cyclic β-keto esters, with good yields[3].

β-Keto Ester Substrate (γ-substituent)Product Yield (%) in Dehydrative Allylation
MethylHigh
EthylHigh
IsopropylHigh
tert-Butyl0

Data adapted from a study on stereodivergent dehydrative allylation of β-keto esters, highlighting the impact of γ-substituent size[2].

Experimental Protocols

Detailed and reproducible experimental protocols are essential for comparing the effects of steric hindrance. Below are general methodologies for key reactions of β-keto esters.

General Procedure for Alkylation of a β-Keto Ester

This protocol outlines the C-alkylation of a β-keto ester via its enolate.

  • Enolate Formation: To a solution of sodium ethoxide (1.0 equivalent) in anhydrous ethanol at room temperature under an inert atmosphere (e.g., nitrogen or argon), add the β-keto ester (1.0 equivalent) dropwise. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

  • Alkylation: To the solution of the enolate, add the alkyl halide (1.0-1.1 equivalents) dropwise. The reaction temperature can vary from room temperature to reflux, depending on the reactivity of the alkyl halide. Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

General Procedure for Acylation of a β-Keto Ester

This protocol describes the C-acylation of a β-keto ester using an acid chloride.

  • Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the β-keto ester (1.0 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran or diethyl ether). Cool the solution to -78 °C and add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.05 equivalents) dropwise. Stir the mixture at -78 °C for 1 hour.

  • Acylation: To the enolate solution, add the acyl chloride (1.0 equivalent) dropwise at -78 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the mixture with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting β-dicarbonyl compound can be purified by chromatography or distillation.

General Procedure for Hydrolysis and Decarboxylation

This two-step procedure converts a β-keto ester into a ketone.

  • Hydrolysis: To the β-keto ester (1.0 equivalent), add an excess of aqueous acid (e.g., 6 M HCl) or base (e.g., 10% NaOH). Heat the mixture at reflux until the ester is fully hydrolyzed (monitored by TLC). If a basic hydrolysis was performed, carefully acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to a pH of ~2.

  • Decarboxylation: After hydrolysis (and acidification if necessary), heat the reaction mixture to a temperature sufficient to induce decarboxylation (typically 80-120 °C). The evolution of carbon dioxide gas will be observed. Continue heating until gas evolution ceases.

  • Work-up: Cool the reaction mixture and extract the ketone product with an organic solvent.

  • Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The ketone can be further purified by distillation or chromatography.

Visualizing Reaction Mechanisms and Steric Effects

The following diagrams illustrate the key reaction pathways and highlight where steric hindrance can influence the outcome.

Caption: Alkylation of a β-keto ester proceeds via an enolate intermediate.

Caption: Acylation of a β-keto ester to form a β-dicarbonyl compound.

Decarboxylation_Mechanism cluster_0 Hydrolysis cluster_1 Decarboxylation b_Keto_Ester R-CO-CHR'-COOR'' b_Keto_Acid R-CO-CHR'-COOH b_Keto_Ester->b_Keto_Acid H₃O⁺ or OH⁻, H₂O Transition_State Cyclic Transition State b_Keto_Acid->Transition_State Heat (Δ) Enol_Intermediate Enol Intermediate Transition_State->Enol_Intermediate CO2 CO₂ Transition_State->CO2 Loss of CO₂ Steric_Hindrance Steric hindrance from R and R' can destabilize the cyclic transition state. Transition_State->Steric_Hindrance Ketone R-CO-CH₂R' Enol_Intermediate->Ketone Tautomerization

Caption: Hydrolysis of a β-keto ester followed by decarboxylation.

References

A Comparative Analysis of α-Proton Acidity: The Influence of a γ-Methoxy Group in Ethyl 5-methoxy-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle electronic effects that govern the acidity of protons within a molecule is paramount for predicting reactivity and designing novel synthetic pathways. This guide provides a comparative analysis of the acidity of the α-protons in ethyl 5-methoxy-3-oxopentanoate against related β-dicarbonyl compounds, supported by established experimental data and detailed methodologies.

The acidity of the α-protons in β-dicarbonyl compounds is a cornerstone of organic chemistry, enabling a wide array of synthetic transformations through the formation of stabilized enolates. The delocalization of the resulting negative charge onto two carbonyl oxygen atoms significantly lowers the pKa of these protons compared to simple ketones or esters. However, the introduction of substituents elsewhere in the molecule can further modulate this acidity through inductive and resonance effects.

This guide focuses on this compound, a β-keto ester featuring a methoxy group at the γ-position. We will explore how this seemingly distant functional group influences the electron density at the α-carbon and, consequently, the stability of the corresponding carbanion.

Comparative Acidity: Data and Discussion

The primary electronic effect of the methoxy group at the γ-position is the electron-withdrawing inductive effect (-I) of the oxygen atom. This effect, transmitted through the sigma bonds, pulls electron density away from the α-carbon, thereby stabilizing the negative charge of the conjugate base. This stabilization is expected to result in a lower pKa, indicating a higher acidity, compared to a similar β-keto ester lacking this substituent.

CompoundStructurepKa (in H₂O)Rationale for Acidity
This compoundCH₃OCH₂CH₂C(O)CH₂C(O)OCH₂CH₃~10.5 (Predicted) The electron-withdrawing inductive effect of the γ-methoxy group is expected to stabilize the enolate, making the α-protons slightly more acidic than those of ethyl acetoacetate.
Ethyl acetoacetateCH₃C(O)CH₂C(O)OCH₂CH₃10.68[1]The benchmark for β-keto ester acidity. The α-protons are activated by two flanking carbonyl groups, leading to a highly stabilized enolate upon deprotonation.[2][3]
Pentane-2,4-dione (Acetylacetone)CH₃C(O)CH₂C(O)CH₃~8.9[4]Significantly more acidic than ethyl acetoacetate. The enolate is stabilized by two ketone groups, which are more electron-withdrawing than the ester group in ethyl acetoacetate.[5][6]
Ethyl acetateCH₃C(O)OCH₂CH₃~25.6[7]A simple ester with much less acidic α-protons. The single carbonyl group provides significantly less stabilization for the conjugate base compared to β-dicarbonyl systems.

Visualizing Electronic Effects

The following diagram illustrates the key electronic factors influencing the acidity of the α-protons in this compound.

G Electronic Effects on α-Proton Acidity cluster_molecule This compound cluster_effects Consequences alpha-Protons α-Protons (Acidic) Enolate Stabilized Enolate (Conjugate Base) alpha-Protons->Enolate Deprotonation alpha-Carbon α-Carbon alpha-Carbon->alpha-Protons Stabilization Increased stability of the conjugate base Enolate->Stabilization gamma-Methoxy γ-Methoxy Group (CH₃O-) gamma-Methoxy->alpha-Carbon -I (Inductive Effect) Acidity Increased acidity (Lower pKa) Stabilization->Acidity

Caption: Inductive effect of the γ-methoxy group on α-proton acidity.

Experimental Protocol: Determination of pKa by ¹H NMR Spectroscopy

A reliable method for determining the pKa of the α-protons in a β-keto ester like this compound is through ¹H NMR spectroscopic titration.[8][9] This technique monitors the change in the chemical shift of the α-protons as a function of pH.

Workflow for pKa Determination:

G SamplePrep 1. Sample Preparation - Prepare a series of buffered solutions of known pH. - Dissolve a constant concentration of the β-keto ester in each buffer. NMR 2. NMR Acquisition - Acquire ¹H NMR spectra for each sample. - Monitor the chemical shift of the α-protons. SamplePrep->NMR DataAnalysis 3. Data Analysis - Plot the chemical shift of the α-protons vs. pH. - Fit the data to a sigmoidal curve. NMR->DataAnalysis pKa 4. pKa Determination - The inflection point of the curve corresponds to the pKa. DataAnalysis->pKa

Caption: Workflow for pKa determination using ¹H NMR spectroscopy.

Detailed Methodology:

  • Preparation of Buffer Solutions: A series of buffer solutions with precisely known pH values, spanning a range of approximately 3 pH units around the expected pKa, should be prepared. For a β-keto ester, a phosphate or borate buffer system may be appropriate. The ionic strength of all buffer solutions should be kept constant.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable deuterated solvent (e.g., D₂O, if soluble, or a mixture with a co-solvent like DMSO-d₆). Aliquots of this stock solution are then added to each of the buffer solutions to a final concentration that is consistent across all samples and provides a good signal-to-noise ratio in the NMR experiment.

  • ¹H NMR Spectroscopy: High-resolution ¹H NMR spectra are acquired for each sample at a constant temperature. The chemical shift of the α-protons should be carefully referenced, for instance, to an internal standard that is unaffected by pH changes.

  • Data Analysis: The chemical shift (δ) of the α-protons is plotted against the pH of the buffer solutions. The resulting data points should form a sigmoidal curve. This curve is then fitted to the following equation:

    δ_obs = (δ_HA * 10^(-pH) + δ_A- * 10^(-pKa)) / (10^(-pH) + 10^(-pKa))

    where:

    • δ_obs is the observed chemical shift at a given pH.

    • δ_HA is the chemical shift of the fully protonated form.

    • δ_A- is the chemical shift of the deprotonated (enolate) form.

    • pKa is the acid dissociation constant.

    The inflection point of this fitted curve corresponds to the pKa of the α-protons.

The presence of a γ-methoxy group in this compound is predicted to increase the acidity of its α-protons relative to the parent compound, ethyl acetoacetate. This is attributed to the electron-withdrawing inductive effect of the oxygen atom, which stabilizes the resulting enolate. While a precise experimental pKa value is not documented, the principles of physical organic chemistry allow for a confident prediction of its enhanced acidity. The experimental protocol outlined provides a robust framework for the empirical determination of this important physicochemical property, which is crucial for the rational design and development of new chemical entities.

References

A Comparative Guide to the Reactivity of Ethyl vs. Methyl 5-methoxy-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of ethyl 5-methoxy-3-oxopentanoate and mthis compound. While direct comparative experimental data for these specific compounds is limited in publicly available literature, this document extrapolates from established principles of organic chemistry and data from analogous systems to provide a robust predictive analysis of their relative reactivity in key transformations.

Core Reactivity Profile

Both ethyl and mthis compound are β-keto esters. Their reactivity is primarily dictated by the presence of three key functional groups: the ketone, the ester, and the acidic α-hydrogens situated between the two carbonyl groups. The principal difference between the two molecules lies in the ester alkyl group (ethyl vs. methyl), which subtly influences the steric and electronic environment of the molecule, thereby affecting reaction rates and, in some cases, reaction outcomes.

Comparative Reactivity Analysis

The reactivity of the ethyl and methyl esters is expected to differ in several key reactions pertinent to synthetic chemistry. These differences are primarily governed by two factors:

  • Steric Hindrance: The ethyl group is larger than the methyl group, which can impede the approach of nucleophiles or bases to nearby reactive sites.

  • Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group, which can subtly alter the electrophilicity of the ester carbonyl carbon.

  • Leaving Group Ability in S\textsubscript{N}2 Reactions: In reactions such as the Krapcho decarboxylation, the alkyl group of the ester is attacked by a nucleophile in an S\textsubscript{N}2 fashion. Methyl groups are known to be more reactive in S\textsubscript{N}2 reactions than ethyl groups.

dot```dot graph "Reactivity_Factors" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

"Start" [label="Ethyl vs. Methyl Ester", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Steric_Hindrance" [label="Steric Hindrance"]; "Electronic_Effects" [label="Electronic Effects"]; "SN2_Substrate" [label="SN2 Substrate Efficiency"];

"Ethyl_Ester" [label="Ethyl Ester\n(Larger, more electron-donating)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Methyl_Ester" [label="Methyl Ester\n(Smaller, less electron-donating)", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Slower_Nucleophilic_Acyl_Substitution" [label="Slower Nucleophilic\nAcyl Substitution"]; "Slower_SN2_Decarboxylation" [label="Slower SN2-type\nDecarboxylation"];

"Faster_Nucleophilic_Acyl_Substitution" [label="Faster Nucleophilic\nAcyl Substitution"]; "Faster_SN2_Decarboxylation" [label="Faster SN2-type\nDecarboxylation"];

"Start" -- "Steric_Hindrance" [label="Influences"]; "Start" -- "Electronic_Effects" [label="Influences"]; "Start" -- "SN2_Substrate" [label="Influences"];

"Steric_Hindrance" -- "Ethyl_Ester" [label="Greater in"]; "Electronic_Effects" -- "Ethyl_Ester" [label="More donating in"]; "SN2_Substrate" -- "Methyl_Ester" [label="More efficient for"];

"Ethyl_Ester" -> "Slower_Nucleophilic_Acyl_Substitution" [label="Leads to"]; "Ethyl_Ester" -> "Slower_SN2_Decarboxylation" [label="Leads to"];

"Methyl_Ester" -> "Faster_Nucleophilic_Acyl_Substitution" [label="Leads to"]; "Methyl_Ester" -> "Faster_SN2_Decarboxylation" [label="Leads to"]; }

Caption: General experimental workflow for the α-alkylation and subsequent decarboxylation of a β-keto ester.

Conclusion

In Silico Toxicity Prediction for Ethyl 5-Methoxy-3-Oxopentanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in silico toxicity predictions for ethyl 5-methoxy-3-oxopentanoate against available experimental data for the compound and its structural analogs. The aim is to offer a comprehensive overview of predicted toxicological profiles and to contextualize these predictions with real-world data, thereby aiding in early-stage safety and risk assessment.

Executive Summary

This compound is classified under the Globally Harmonized System (GHS) as a substance that causes skin, eye, and respiratory irritation. In silico toxicity modeling, utilizing established platforms such as Toxtree and Derek Nexus, can provide rapid initial screening for a range of toxicological endpoints. This guide compares the probable in silico predictions for this compound with experimental data for the compound itself and for its close structural analogs, ethyl acetoacetate and ethyl 3-oxopentanoate. The findings suggest that while in silico tools can flag potential hazards such as skin sensitization, the overall systemic toxicity of this class of compounds appears to be low.

In Silico Toxicity Prediction Workflow

The following diagram illustrates a typical workflow for in silico toxicity prediction, starting from the chemical structure and leading to a hazard assessment. This process involves the use of various computational models to predict different toxicological endpoints.

cluster_input Input cluster_prediction In Silico Prediction Models cluster_endpoints Predicted Toxicological Endpoints cluster_output Output & Assessment chem_structure Chemical Structure (this compound) toxtree Toxtree (Cramer Classification, Toxicity Endpoints) chem_structure->toxtree derek Derek Nexus (Structural Alerts) chem_structure->derek qsar Other QSAR Models (e.g., OECD Toolbox) chem_structure->qsar genotox Genotoxicity toxtree->genotox Predictions carcinogen Carcinogenicity toxtree->carcinogen Predictions irritation Irritation (Skin/Eye) toxtree->irritation Predictions derek->genotox Alerts derek->carcinogen Alerts reprotox Reproductive Toxicity derek->reprotox Alerts skin_sens Skin Sensitization derek->skin_sens Alerts qsar->reprotox Predictions qsar->irritation Predictions hazard_assessment Hazard Assessment & Data Gaps genotox->hazard_assessment carcinogen->hazard_assessment reprotox->hazard_assessment skin_sens->hazard_assessment irritation->hazard_assessment

A typical workflow for in silico toxicity prediction.

Comparison of In Silico Predictions and Experimental Data

The following tables summarize the predicted toxicity of this compound based on common in silico models and compare it with available experimental data for the target compound and its structural analogs.

Table 1: Skin and Eye Irritation
CompoundIn Silico Prediction (Toxtree/Derek Nexus)Experimental Data
This compound Predicted: Skin and Eye Irritant based on structural alerts for esters and potential for reactivity.GHS Classification: Causes skin irritation, Causes serious eye irritation.
Ethyl acetoacetate (Analog)Predicted: Potential for mild skin and eye irritation.Result: No or very little dermal irritation; slightly irritating to the rabbit eye[1].
Ethyl 3-oxopentanoate (Analog)Predicted: Skin and Eye Irritant.GHS Classification: Causes skin irritation, Causes serious eye irritation.
Table 2: Genotoxicity
CompoundIn Silico Prediction (Toxtree/Derek Nexus)Experimental Data (Ames Test)
This compound Predicted: Negative. The structure does not contain common structural alerts for mutagenicity.No data available.
Ethyl acetoacetate (Analog)Predicted: Negative.Result: Negative in bacterial mutation tests[1][2].
Table 3: Reproductive and Developmental Toxicity
CompoundIn Silico Prediction (Derek Nexus)Experimental Data (OECD 421 or similar)
This compound Predicted: No structural alerts for reproductive toxicity.No data available.
Ethyl acetoacetate (Analog)Predicted: No structural alerts for reproductive toxicity.Result: No significant effects were observed in a reproduction/developmental toxicity screening study at doses up to 1000 mg/kg/day[1].
Table 4: Systemic Toxicity (Cramer Classification)
CompoundIn Silico Prediction (Toxtree)Interpretation
This compound Predicted: Cramer Class I or III. The presence of simple ester and ether functional groups suggests Class I. However, the beta-keto ester moiety could be flagged as a reactive feature, potentially leading to a Class III assignment by some interpretations of the Cramer rules.Class I suggests a low order of oral toxicity. Class III suggests a potential for significant toxicity.
Ethyl acetoacetate (Analog)Predicted: Cramer Class I.Substances with simple chemical structures and known metabolic pathways, suggesting a low order of oral toxicity[2].

Experimental Protocols

OECD 421: Reproduction/Developmental Toxicity Screening Test

This test is designed to provide general information concerning the effects of a test substance on male and female reproductive performance, such as gonadal function, mating behavior, conception, development of the conceptus, and parturition[3][4].

  • Test Animals: Typically rats.

  • Administration: The test substance is administered to several groups of males and females at different dose levels. Males are dosed for a minimum of four weeks, and females are dosed throughout the study[3][4].

  • Observations: Clinical observations, body weight, food and water consumption, estrous cycles, and offspring parameters are monitored. Gross necropsy and histopathology of reproductive organs are also performed[3][4].

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which involve substitution, addition, or deletion of one or a few DNA base pairs.

  • Principle: The test detects mutations that revert a previous mutation, restoring the functional capability of the bacteria to synthesize an essential amino acid.

  • Methodology: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the negative control.

Discussion

The in silico predictions for this compound are largely in agreement with the available experimental data for the compound and its close structural analog, ethyl acetoacetate. The GHS classification of this compound as a skin and eye irritant is consistent with predictions from rule-based systems that identify esters as a potential class of irritants.

For genotoxicity, the absence of structural alerts in in silico models for both the target compound and ethyl acetoacetate is corroborated by the negative Ames test results for ethyl acetoacetate[1][2]. This suggests a low likelihood of mutagenic potential for this compound.

Similarly, the lack of structural alerts for reproductive toxicity in both compounds aligns with the experimental findings for ethyl acetoacetate, which showed no significant reproductive or developmental effects in an OECD 421 study[1].

The Cramer classification for this compound is ambiguous. While its simple ester and ether functionalities point towards a low-toxicity Class I, the presence of a β-keto ester, which can be considered a reactive Michael acceptor, could lead to a more conservative Class III classification in some automated systems. Given that ethyl acetoacetate is classified as Cramer Class I and exhibits low systemic toxicity, a similar profile can be anticipated for this compound, though the potential for reactivity warrants consideration.

Conclusion

In silico toxicity prediction provides a valuable first-tier assessment for this compound. The predictions for local effects (irritation) are consistent with the available GHS data. For systemic endpoints like genotoxicity and reproductive toxicity, the absence of structural alerts, supported by negative experimental data from a close analog, suggests a low-risk profile. While there is some uncertainty in the Cramer classification, the overall evidence points towards a low order of systemic toxicity. These in silico predictions, when used in conjunction with read-across data from structural analogs, can guide further testing strategies and inform early-stage risk assessments in the drug development process.

References

Safety Operating Guide

Navigating the Disposal of Ethyl 5-methoxy-3-oxopentanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Ethyl 5-methoxy-3-oxopentanoate, a beta-keto ester that requires careful management due to its irritant properties.

It is crucial to note that a specific Safety Data Sheet (SDS) for this compound could not be located during the creation of this guide. The following procedures are based on the known hazards of the substance and general best practices for the disposal of similar chemical compounds. Therefore, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and any available specific SDS for this compound to ensure full compliance with local, state, and federal regulations.

Immediate Safety and Hazard Information

This compound is classified as an irritant, posing a risk to the skin, eyes, and respiratory system.[1] Adherence to strict safety protocols is mandatory when handling this substance. Always use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (such as nitrile), and a lab coat. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

The following table summarizes the key hazard information for this compound:

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Respiratory IrritationH335May cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to ensure the safety of laboratory personnel and the protection of the environment.

Waste Collection and Segregation
  • Dedicated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled, and chemically compatible container. The container should be in good condition and have a secure, tight-fitting lid.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS guidelines. In particular, keep it separate from strong acids, bases, and oxidizing agents.

Spill Management

In the event of a small spill, the following procedure should be followed:

  • Immediate Action: Evacuate the immediate area and ensure adequate ventilation.

  • Containment: If safe to do so, contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Final Disposal
  • Licensed Waste Contractor: The sealed and labeled container of this compound waste must be disposed of through a licensed hazardous waste disposal contractor. Contact your institution's EHS department to arrange for pickup and disposal.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its waste be disposed of down the sink or in the regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect_waste Collect Waste in a Labeled, Compatible Container ppe->collect_waste spill Is there a spill? collect_waste->spill small_spill Small Spill Procedure: 1. Contain with Absorbent 2. Collect in Waste Container 3. Decontaminate Area spill->small_spill Yes large_spill Large Spill: Evacuate and Contact EHS spill->large_spill Yes (Large) store_waste Store Waste Container in a Designated, Ventilated Area spill->store_waste No small_spill->store_waste contact_ehs Contact EHS for Waste Pickup and Disposal store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Ethyl 5-methoxy-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety protocols and logistical plans for handling Ethyl 5-methoxy-3-oxopentanoate (CAS: 104629-86-9), a compound identified as a skin, eye, and respiratory irritant. Adherence to these procedures is essential for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment:

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 or EN 166.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves. Inspect for tears or holes before use.
Body Protection Laboratory CoatStandard laboratory coat.
Respiratory Fume HoodAll handling of this chemical should be performed in a certified chemical fume hood.

Handling and Storage

Operational Plan:

  • Preparation: Before handling, ensure a chemical fume hood is operational and all necessary PPE is readily available. An emergency eyewash station and safety shower must be accessible.

  • Handling: Use only in a well-ventilated area, specifically within a chemical fume hood to minimize inhalation exposure.[1] Avoid contact with skin and eyes.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

Spill Management

In the event of a spill, follow these procedures:

  • Immediate Action: Evacuate non-essential personnel from the immediate area.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like paper towels.

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

    • Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Reporting: Report all spills to the laboratory supervisor and environmental health and safety (EHS) office.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all liquid waste containing the chemical in a designated, labeled, and sealed container.

    • Contaminated solid waste, including gloves, absorbent materials, and empty containers, should be collected in a separate, clearly labeled hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department. Do not dispose of this chemical down the drain or in regular trash.[1]

Health Hazard Summary

Hazard ClassificationGHS Hazard Statement
Skin Irritation H315: Causes skin irritation.[1]
Eye Irritation H319: Causes serious eye irritation.[1]
Respiratory Irritation H335: May cause respiratory irritation.[1]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_cleanup Post-Handling prep_ppe Don PPE: - Goggles - Gloves - Lab Coat prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_chem Handle Chemical in Fume Hood prep_hood->handle_chem dispose_liquid Collect Liquid Waste handle_chem->dispose_liquid dispose_solid Collect Solid Waste handle_chem->dispose_solid dispose_label Label Waste Containers dispose_liquid->dispose_label dispose_solid->dispose_label dispose_store Store in Satellite Accumulation Area dispose_label->dispose_store cleanup_area Clean Work Area dispose_store->cleanup_area cleanup_ppe Doff PPE cleanup_area->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling and disposal of this compound.

Spill Response Logic

spill Spill Occurs evacuate Evacuate Area spill->evacuate assess Assess Spill Size and Hazard evacuate->assess is_minor Minor Spill? assess->is_minor cleanup Contain and Clean Up with Spill Kit is_minor->cleanup Yes major_spill Major Spill is_minor->major_spill No dispose Dispose of Waste Properly cleanup->dispose notify_ehs Notify EHS and Laboratory Supervisor major_spill->notify_ehs dispose->notify_ehs

Caption: Decision-making process for responding to a chemical spill.

References

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